molecular formula C9H18ClNO B2616032 7-Azaspiro[4.5]decan-9-ol hydrochloride CAS No. 2225146-26-7

7-Azaspiro[4.5]decan-9-ol hydrochloride

Cat. No.: B2616032
CAS No.: 2225146-26-7
M. Wt: 191.7
InChI Key: RRXCQFPNGRKWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Azaspiro[4.5]decan-9-ol hydrochloride (CAS 2225146-26-7) is a versatile spirocyclic chemical scaffold of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H18ClNO and a molecular weight of 191.70 , this compound serves as a valuable building block for the synthesis of more complex molecules. The 7-azaspiro[4.5]decane structure is a privileged framework in drug discovery, and its functionalization can lead to compounds with significant biological activity. For instance, related azaspiro structures have been investigated for their potential as inhibitors of viral fusion processes, such as in influenza virus research . Furthermore, the structural motif is relevant in neuroscience research, as similar compounds can interact with neurotransmitter systems; spirocyclic amines can be key precursors in developing ligands for serotonin (5-HT) receptors, which are crucial regulators of the release of neurotransmitters like acetylcholine, dopamine, noradrenaline, and GABA in the central nervous system . This compound is provided as a hydrochloride salt to enhance its stability and solubility. It is intended for use as a reference standard or synthetic intermediate in laboratory settings only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals in accordance with appropriate laboratory safety guidelines.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azaspiro[4.5]decan-9-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-8-5-9(7-10-6-8)3-1-2-4-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXCQFPNGRKWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Azaspiro[4.5]decan-9-ol hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthesis, and medicinal chemistry applications of 7-Azaspiro[4.5]decan-9-ol hydrochloride . This compound represents a high-value spirocyclic scaffold, increasingly utilized in modern drug discovery to improve physicochemical properties (


 character) and novel intellectual property space compared to traditional flat aromatic systems.

Executive Summary

This compound is a bicyclic, spiro-fused amine salt featuring a five-membered cyclopentane ring connected to a six-membered piperidine ring at a single quaternary carbon (the spiro center).

Unlike the symmetric 8-azaspiro[4.5]decane (where the nitrogen is distal to the spiro center), the 7-aza isomer introduces asymmetry, placing the nitrogen atom proximal to the spiro junction. The 9-ol functionality adds a secondary hydroxyl group, creating a versatile "handle" for further chemical diversification or hydrogen-bonding interactions within a protein binding pocket.

Key Classification:

  • Scaffold Class: Spirocyclic Amino-Alcohol

  • Primary Utility: Fragment-Based Drug Discovery (FBDD), GPCR Antagonist Core, Kinase Inhibitor Intermediate.

  • Molecular Advantage: High three-dimensionality (High

    
    ), improved water solubility (hydrochloride salt form), and restricted conformational entropy.
    

Chemical Architecture & Stereochemistry

The structure consists of a spiro[4.5]decane skeleton.[1][2][3][4][5][6] Following IUPAC spiro numbering (starting from the smaller ring), the nitrogen is located at position 7 (in the six-membered ring) and the hydroxyl group at position 9.

Structural Specifications
PropertyData
Chemical Formula

Molecular Weight 191.70 g/mol (Salt); 155.24 g/mol (Free Base)
Core Skeleton Spiro[4.5]decane
Heteroatoms Nitrogen (Secondary Amine), Oxygen (Secondary Alcohol)
Chirality Potential stereocenters at C5 (Spiro) and C9 (Alcohol).
Stereochemical Complexity

The presence of the hydroxyl group at C9 and the asymmetric nitrogen placement creates potential diastereomers (cis/trans relationships between the oxygen vector and the nitrogen lone pair or the spiro-ring orientation).

  • Rigidity: The spiro junction locks the orientation of the two rings, forcing the piperidine ring into a specific chair conformation.

  • Vector Analysis: The C9-hydroxyl group provides a vector distinct from the C7-amine, allowing for "exit vectors" that can probe different regions of a biological target.

Synthesis & Manufacturing

The synthesis of 7-azaspiro[4.5]decan-9-ol typically proceeds through the construction of the spiro-ketone precursor, followed by stereoselective reduction.

Representative Synthetic Pathway

The following workflow describes the generation of the hydrochloride salt from a protected ketone intermediate (e.g., N-Boc-7-azaspiro[4.5]decan-9-one).

Step 1: Core Construction (Dieckmann/Alkylation)

The spiro core is often assembled via the alkylation of a functionalized cyclopentane with a bis-electrophile or via Au(I)-catalyzed cyclization of enynes [1].

Step 2: Carbonyl Reduction (The Key Transformation)
  • Reagent: Sodium Borohydride (

    
    ) or L-Selectride (for stereocontrol).
    
  • Solvent: Methanol/THF (0°C to RT).

  • Mechanism: Hydride attack on the C9 ketone. Because the spiro center creates steric bulk, the hydride attack is often stereoselective, favoring the alcohol trans to the bulkier side of the ring system.

Step 3: Deprotection & Salt Formation
  • Reagent: 4M HCl in Dioxane.

  • Process: Removal of the Boc group followed by precipitation of the hydrochloride salt.

Visualization of Synthetic Logic

The following diagram illustrates the transformation flow from the spiro-ketone to the final salt.

SynthesisPath Start Precursor: N-Boc-7-azaspiro[4.5]decan-9-one Step1 Reduction: NaBH4, MeOH, 0°C Start->Step1 Hydride Attack Inter Intermediate: N-Boc-7-azaspiro[4.5]decan-9-ol Step1->Inter Stereoselective Alcohol Formation Step2 Deprotection: HCl / Dioxane Inter->Step2 Boc Removal Final Product: 7-Azaspiro[4.5]decan-9-ol HCl Step2->Final Salt Precipitation

Figure 1: Synthetic workflow for the conversion of the spiro-ketone to the target amino-alcohol hydrochloride.

Physicochemical Properties[6][7][8][9]

The incorporation of the spiro scaffold significantly alters the physical profile compared to linear or aromatic analogs.

PropertyValue/CharacteristicImpact on Drug Design

(Fraction sp3)
~0.89 (High)Correlates with higher clinical success rates and lower promiscuity [2].
LogP (Est.) 0.5 - 1.2Lower lipophilicity than aromatic equivalents; ideal for CNS penetration.
Solubility High (as HCl salt)Excellent aqueous solubility facilitates formulation and biological assays.
pKa (Amine) ~9.5 - 10.5Typical secondary amine; exists as a cation at physiological pH.
H-Bond Donors 2 (NH, OH)Dual interaction points for receptor binding.
The "Spiro Effect" on Solubility

Flat aromatic rings often suffer from "pi-stacking," leading to poor solubility and aggregation. The 7-azaspiro[4.5]decane core is orthogonal (3D), preventing stacking and enhancing solvation. This makes the HCl salt highly crystalline and stable.

Medicinal Chemistry Applications

The 7-azaspiro[4.5]decan-9-ol scaffold acts as a bioisostere for substituted piperidines and morpholines.

Target Classes
  • GPCR Antagonists: The spiro-piperidine motif is a privileged structure in chemokine receptor antagonists (e.g., CCR2, CCR5) and muscarinic receptors [3]. The C9-hydroxyl allows for specific hydrogen bonding deep within the orthosteric pocket.

  • Kinase Inhibitors: Used to replace the solvent-exposed piperazine/piperidine tail of kinase inhibitors to tune physicochemical properties without altering the hinge-binding region.

  • Peptidomimetics: The rigid spiro core can mimic the turn conformation of peptide backbones (e.g., Proline-turn mimetics) [4].

Structure-Activity Relationship (SAR) Logic
  • N7-Functionalization: The secondary amine is the primary point for coupling to aromatic "warheads" or core scaffolds via reductive amination or amide coupling.

  • C9-OH Functionalization: The alcohol can be oxidized back to a ketone, alkylated to an ether, or converted to a halogen (F) to modulate pKa and metabolic stability.

SAR_Logic cluster_N7 N7 Position (Amine) cluster_C9 C9 Position (Alcohol) Core 7-Azaspiro[4.5]decan-9-ol (Core Scaffold) N_Mod1 Reductive Amination (Linker Attachment) Core->N_Mod1 N_Mod2 Amide Coupling (Warhead Attachment) Core->N_Mod2 C_Mod1 Etherification (Lipophilicity Tuning) Core->C_Mod1 C_Mod2 Fluorination (Metabolic Stability) Core->C_Mod2

Figure 2: SAR diversification points on the 7-azaspiro[4.5]decan-9-ol scaffold.

Handling and Stability Protocol

Storage
  • Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: HCl salts can be hygroscopic. Keep desiccated.

Safety Profile
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood.

Quality Control (Self-Validating Identity)

To confirm the identity of the 9-ol isomer versus the 9-one or other regioisomers:

  • 1H NMR: Look for the multiplet at ~3.5-4.0 ppm corresponding to the C9-H (proton attached to the alcohol carbon). The integration must be 1H.

  • LCMS: Confirm Mass [M+H]+ = 156.1 (Free base mass).

  • Appearance: White to off-white solid.

References

  • Zhang, Y., et al. (2023). "Au(I)-Catalyzed Cyclization/Semipinacol Rearrangement Cascade for the Construction of 7-Azaspiro[4.5]decanes." ResearchGate.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Hiesinger, K., et al. (2021).[7] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150-183.[7]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.

Sources

3D-rich spirocyclic amine scaffolds for drug discovery libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The era of "Flatland" in medicinal chemistry—dominated by planar, aromatic-heavy compounds—is receding.[1] In its place, 3D-rich spirocyclic amine scaffolds have emerged as the premier architectural solution for modern drug discovery libraries. These scaffolds do not merely offer novel IP space; they provide a structural solution to the "solubility-permeability" paradox. By increasing the fraction of


 hybridized carbons (

), spirocycles disrupt crystal lattice energy to enhance solubility while maintaining the lipophilicity required for cell penetration.

This guide provides a rigorous technical analysis of spirocyclic amine scaffolds, detailing their physicochemical advantages, robust synthetic protocols for library generation, and their critical role in Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DEL).

Part 1: The Paradigm Shift – Escaping Flatland

The Mechanistic Rationale ( vs. Aromaticity)

The historical reliance on Suzuki-Miyaura couplings of flat aromatic rings led to libraries with poor physicochemical profiles: high molecular weight, low solubility, and high promiscuity (off-target binding).

The introduction of spirocyclic amines (e.g., spiro[3.3]heptanes, spiro[3.4]octanes) solves this via Vectorial Alignment . Unlike planar rings where substituents exit in the same plane (


 or 

), spirocycles project substituents in defined non-planar vectors. This allows for:
  • Precise Pocket Filling: Accessing globular protein pockets inaccessible to flat discs.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic soft spots (e.g., preventing oxidation at the

    
    -position).
    
  • Solubility Enhancement: The rigid, 3D structure prevents efficient

    
    -
    
    
    
    stacking in the solid state, lowering the melting point and increasing aqueous solubility without adding polar surface area (PSA).
Comparative Metrics

The following table contrasts a traditional aromatic scaffold with its spirocyclic bioisostere.

PropertyPiperazine (Flat)2,6-Diazaspiro[3.3]heptane (3D)Impact on Drug Developability
Geometry Planar / ChairRigid, OrthogonalDefined exit vectors improve selectivity.
Basicity (

)
~9.8~8.5 (Tunable)Lower

improves membrane permeability.
Lipophilicity (LogD) LowModerateBetter balance of solubility/permeability.
Metabolic Liability High (N-oxidation)Low (Steric bulk)Extended half-life (

).

Score
Lower1.0 (Maximal)Higher clinical success probability.

Part 2: Visualizing the Logic

The following diagram illustrates the decision-making pathway when transitioning from flat aromatics to spirocyclic scaffolds.

EscapeFlatland cluster_props Physicochemical Gains Flat Traditional Aromatic Hit (Low Fsp3) Issues Issues: Poor Solubility High Promiscuity Metabolic Liability Flat->Issues Leads to Spiro Spirocyclic Scaffold (High Fsp3) Issues->Spiro Bioisosteric Replacement Vectors Vectorial Alignment (Orthogonal Exits) Spiro->Vectors Provides Solubility Disrupted Crystal Lattice Spiro->Solubility Metab Blocked Metabolic Sites Spiro->Metab Outcome Optimized Lead: High Selectivity Improved Solubility Vectors->Outcome Results in Solubility->Outcome Metab->Outcome

Caption: Logic flow demonstrating the physicochemical advantages of replacing flat aromatic hits with 3D spirocyclic scaffolds.

Part 3: Synthetic Methodologies

The primary barrier to adopting spirocycles has historically been synthesis. Below is a field-proven, scalable protocol for the 2-azaspiro[3.3]heptane scaffold—a "workhorse" bioisostere for piperidine.

Protocol: Synthesis of 2-Azaspiro[3.3]heptane Derivatives

Objective: Synthesis of tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate (Protected Scaffold). Scale: Gram-scale (Scalable to multigram). Safety Note: Cyclization involves strong bases and exothermic reactions. Perform in a fume hood.

Reagents:
  • Starting Material: 1,1-Bis(bromomethyl)cyclobutane (

    
     equiv).
    
  • Nucleophile: p-Toluenesulfonamide (

    
    ) (
    
    
    
    equiv).
  • Base: Potassium carbonate (

    
    ) or Sodium hydride (
    
    
    
    ) for faster kinetics.
  • Solvent: DMF (anhydrous).

  • Deprotection: Magnesium/Methanol or Sodium/Naphthalene.

Step-by-Step Workflow:
  • Cyclization (Formation of the Spiro Core):

    • Dissolve

      
      -toluenesulfonamide (
      
      
      
      mmol) in anhydrous DMF (
      
      
      mL).
    • Add

      
       (
      
      
      
      mmol,
      
      
      equiv) and stir at
      
      
      C for 30 minutes to generate the sulfonamide anion.
    • Add 1,1-bis(bromomethyl)cyclobutane (

      
       mmol) dropwise.
      
    • Critical Step: Heat the mixture to

      
      C for 16–24 hours. Monitor via LC-MS for the disappearance of the dibromide.
      
    • Workup: Pour into ice water, extract with EtOAc (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate. Purify via flash chromatography (Hex/EtOAc) to yield N-tosyl-2-azaspiro[3.3]heptane.
  • Detosylation (Deprotection):

    • Dissolve the N-tosyl intermediate in dry MeOH.

    • Add Mg turnings (

      
       equiv) and a catalytic amount of iodine. Sonicate to initiate if necessary.
      
    • Stir at reflux until the starting material is consumed (TLC control).

    • Note: This method is milder than Na/Naphthalene and compatible with many functional groups.

  • Boc-Protection (Library Readying):

    • To the crude amine solution, add

      
       (
      
      
      
      equiv) and
      
      
      (
      
      
      equiv).
    • Stir at RT for 4 hours.

    • Purify via silica gel chromatography to obtain the final library building block.

Advanced Synthetic Routes (Graphviz)

For more complex libraries (e.g., DNA-Encoded Libraries), modular synthesis is required.

SynthesisWorkflow Start Cyclobutane Precursor Cyclization Double Alkylation (TsNH2 / Base) Start->Cyclization + Electrophile Intermediate N-Tosyl Spiro Intermediate Cyclization->Intermediate Deprotect Mg/MeOH Reduction Intermediate->Deprotect -Ts Group Funct N-Boc Protection Deprotect->Funct Library Library Ready Scaffold Funct->Library

Caption: Synthetic route for generating N-Boc protected 2-azaspiro[3.3]heptane for library insertion.

Part 4: Library Construction & Functionalization

Once the core scaffold is synthesized, it serves as a hub for Diversity-Oriented Synthesis (DOS) .

Exit Vector Analysis

In a spiro[3.3]heptane system, the nitrogen atom provides one vector, while the carbon backbone (specifically C-6) provides the opposite vector.

  • N-Vector: Ideal for coupling to "warheads" (electrophiles) or solubilizing tails.

  • C-Vector: Ideal for coupling to the pharmacophore (binding element).

DNA-Encoded Library (DEL) Compatibility

Spirocyclic amines are superior for DELs compared to flat heterocycles because:

  • Bifunctionality: They easily accommodate two orthogonal handles (e.g., an amine and a carboxylic acid).

  • DNA Safety: The stability of the spiro-linkage survives the harsh conditions of DNA-tagging chemistry (often aqueous/organic mixtures).

Strategic Recommendation: Use 2-oxa-6-azaspiro[3.3]heptane (morpholine surrogate) in DELs to improve the solubility of the DNA-conjugate, which often precipitates with lipophilic aromatic payloads.

Part 5: Case Study – Revumenib (SNDX-5613)

The approval of Revumenib (Menin-MLL inhibitor) is the definitive validation of spirocyclic scaffolds in modern oncology.

  • Challenge: The Menin-MLL interaction involves a large, flat protein-protein interface. Traditional small molecules struggled with potency and oral bioavailability.

  • Solution: The inclusion of a spirocyclic piperidine-azetidine motif.[2][3]

  • Mechanism: The spirocycle positions a protonated nitrogen to engage in a high-energy cation-

    
     interaction  with Tyr319 and Tyr323 in the Menin pocket.[3]
    
  • Result: The rigid spiro-scaffold reduced the entropic penalty of binding (pre-organized conformation) and improved the drug's metabolic profile compared to flexible linear amines.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][4] Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery.[3][5] Drug Hunter. Link

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[6] Expert Opinion on Drug Discovery. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal. Link

  • Chupakhin, E., et al. (2019). Synthesis of 2-azaspiro[3.3]heptane derivatives. Journal of Organic Chemistry. Link

Sources

A Technical Guide to the LogP and Solubility Profile of 7-Azaspiro[4.5]decan-9-ol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The physicochemical properties of an active pharmaceutical ingredient (API), particularly its lipophilicity (LogP) and aqueous solubility, are fundamental pillars of successful drug development. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, ultimately influencing its bioavailability and therapeutic efficacy. For ionizable molecules such as 7-Azaspiro[4.5]decan-9-ol, conversion to a salt form is a primary strategy to optimize these critical attributes. This in-depth guide provides a technical framework for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the LogP and solubility profiles of 7-Azaspiro[4.5]decan-9-ol salts. We will explore the causal relationships between salt form selection and resulting physicochemical characteristics, provide detailed experimental protocols, and discuss the strategic interpretation of this data in a drug discovery context.

Introduction: The Critical Role of Physicochemical Properties in Drug Design

The journey of a drug from administration to its target site is a complex process dictated by the molecule's inherent chemical and physical properties. Two of the most decisive of these are lipophilicity and solubility.

  • Lipophilicity (LogP): The partition coefficient (P) is the ratio of a compound's concentration in a lipidic phase (n-octanol) to its concentration in an aqueous phase at equilibrium. Expressed in its logarithmic form, LogP is a key measure of a molecule's ability to cross biological membranes.[1][2] As stipulated by frameworks like Lipinski's Rule of Five, an orally active drug generally requires a LogP value below 5 to ensure adequate absorption and avoid issues like accumulation in fatty tissues.[3][4][5]

  • Aqueous Solubility: Before a drug can be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. Salt formation is a widely employed technique to enhance the aqueous solubility of weakly basic or acidic parent drugs.[6][7]

The compound 7-Azaspiro[4.5]decan-9-ol represents a valuable heterocyclic scaffold in medicinal chemistry. Its spirocyclic nature provides a rigid, three-dimensional structure that can be exploited for precise ligand-receptor interactions. The presence of a basic secondary amine (the "aza" component) makes it an ideal candidate for salt formation, providing a powerful tool to modulate its physicochemical profile. This guide will use this scaffold as a model to illustrate the principles and practices of salt selection and characterization.

The Impact of Salt Formation on LogP and Solubility

For a basic compound like 7-Azaspiro[4.5]decan-9-ol (B), salt formation involves its reaction with an acid (HA) to form an ionized salt (BH⁺A⁻).

B + HA ⇌ BH⁺A⁻

This conversion fundamentally alters the molecule's properties:

  • Solubility: The salt form generally exhibits significantly higher aqueous solubility than the free base. This is because the energy required to break the crystal lattice of the salt is more readily overcome by the energy of hydration of the resulting ions.[8] The choice of the counter-ion (A⁻) is critical, as different counter-ions will result in salts with different crystal lattice energies and, consequently, different solubilities.[7]

  • LogP vs. LogD: For ionizable compounds, it is crucial to distinguish between LogP and LogD.

    • LogP refers to the partition coefficient of the neutral (unionized) form of the molecule.

    • LogD is the distribution coefficient, which represents the ratio of the sum of all forms of the compound (ionized and unionized) in the octanol phase to the sum of all forms in the aqueous phase at a specific pH.

The relationship between LogD, LogP, and pKa is described by the Henderson-Hasselbalch equation.[9][10][11] For a weak base:

LogD = LogP - log(1 + 10^(pKa - pH))

Salt formation primarily enhances aqueous solubility, which in turn affects the apparent lipophilicity (LogD) at a given pH. A highly soluble salt will favor the aqueous phase, leading to a lower LogD value.

Methodologies for Physicochemical Profiling

Accurate determination of LogP and solubility is essential for making informed decisions during lead optimization and candidate selection.

Determination of Lipophilicity (LogP/LogD)

The shake-flask method remains the gold standard for experimental LogP determination due to its direct measurement approach.[12][13][14]

This protocol outlines the steps to determine the distribution coefficient (LogD) at a physiologically relevant pH (e.g., 7.4).

  • Preparation of Phases:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Saturate n-octanol with the buffer solution by mixing and allowing the phases to separate overnight.

    • Saturate the pH 7.4 buffer with the n-octanol in the same manner. This pre-saturation is critical to prevent volume changes during the experiment.

  • Sample Preparation:

    • Accurately weigh a sufficient amount of the 7-Azaspiro[4.5]decan-9-ol salt to ensure its concentration can be accurately measured in both phases.

    • Dissolve the salt in the pre-saturated buffer solution to create a stock solution of known concentration.

  • Partitioning:

    • In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol and the pre-saturated buffer containing the test substance. A common volume ratio is 1:1, but this can be adjusted depending on the expected LogD.

    • Agitate the vessel at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium. This can range from minutes to several hours; preliminary experiments are recommended to determine the equilibrium time.

    • After agitation, separate the two phases. Centrifugation is highly recommended to ensure a clean separation and prevent the formation of emulsions, which can lead to erroneous results.[14]

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the analyte in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for each phase.

  • Calculation:

    • Calculate the LogD using the following formula: LogD = log([Concentration in n-octanol] / [Concentration in aqueous buffer])

    • The experiment should be performed in triplicate to ensure reproducibility. The resulting LogD values should fall within a range of ± 0.3 units.[14]

LogP_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare pH 7.4 Buffer P2 Saturate n-Octanol with Buffer P1->P2 P3 Saturate Buffer with n-Octanol P1->P3 E2 Combine Phases (Octanol & Aqueous) P2->E2 E1 Dissolve Salt in Saturated Buffer P3->E1 E1->E2 E3 Agitate to Equilibrium E2->E3 E4 Separate Phases (Centrifugation) E3->E4 A1 Sample Both Phases E4->A1 A2 Quantify Concentration (HPLC-UV) A1->A2 A3 Calculate LogD A2->A3

Caption: Workflow for Shake-Flask LogD Determination.

Determination of Aqueous Solubility

The equilibrium shake-flask method is the standard for determining the thermodynamic solubility of a compound.[15][16] This value represents the true saturation point of the solute in a solvent at a given temperature and pH.

This protocol determines the solubility across a physiologically relevant pH range, which is crucial for predicting oral absorption.[15][17]

  • Media Preparation:

    • Prepare a series of buffers covering the physiological pH range, typically pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[15][18]

  • Sample Preparation:

    • Add an excess amount of the 7-Azaspiro[4.5]decan-9-ol salt to vials containing each buffer. The excess solid is crucial to ensure that equilibrium is established with the solid state.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials in a constant temperature shaker bath (typically 37 °C ± 1 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[18] The system is at equilibrium when consecutive measurements of the dissolved concentration are constant.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the sample immediately using a low-binding filter (e.g., PTFE or PVDF) to remove any undissolved micro-particulates.

  • Analysis:

    • Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Measure the final pH of the saturated solution to confirm it has not deviated significantly from the initial buffer pH.[15]

  • Data Reporting:

    • Report the solubility in mg/mL or µg/mL for each pH condition. The experiment should be performed in triplicate.

Solubility_Workflow cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis P1 Prepare Buffers (pH 1.2, 4.5, 6.8) P2 Add Excess Salt to each Buffer E1 Agitate at 37°C (24-48 hours) P2->E1 E2 Settle & Sample Supernatant E1->E2 E3 Filter Sample (e.g., PVDF) E2->E3 A1 Quantify Concentration (HPLC-UV) E3->A1 A2 Measure Final pH E3->A2 A3 Report Solubility (mg/mL) A1->A3 A2->A3

Caption: Workflow for Equilibrium Solubility Determination.

Data Interpretation: A Case Study with 7-Azaspiro[4.5]decan-9-ol Salts

To illustrate the impact of salt selection, consider the following hypothetical but plausible data for the free base and three different salts of 7-Azaspiro[4.5]decan-9-ol.

Compound FormCounter-ionLogD (pH 7.4)Solubility (mg/mL) at pH 6.8
Free Base-2.1< 0.1
HydrochlorideCl⁻1.325
MesylateCH₃SO₃⁻1.540
TartrateC₄H₄O₆²⁻1.1> 100
Analysis of Results:
  • Solubility Enhancement: All salt forms dramatically increase the aqueous solubility compared to the free base. The tartrate salt shows the most significant improvement, followed by the mesylate and hydrochloride salts. This difference is attributed to the unique crystal packing and hydration energies associated with each counter-ion.[7]

  • LogD Modulation: As expected, the increase in aqueous solubility leads to a decrease in the measured LogD at pH 7.4. The highly soluble tartrate salt, which is more partitioned into the aqueous phase, exhibits the lowest LogD. This demonstrates the direct, inverse relationship between salt solubility and apparent lipophilicity.[19][20]

Relationships Salt Salt Form (Counter-ion Choice) Lattice Crystal Lattice Energy Salt->Lattice influences Hydration Hydration Energy Salt->Hydration influences Solubility Aqueous Solubility Lattice->Solubility inversely affects Hydration->Solubility directly affects LogD Apparent Lipophilicity (LogD) Solubility->LogD inversely affects

Caption: Factors Influencing Salt Physicochemical Properties.

Conclusion

The selection of an appropriate salt form is a critical, early-stage decision in drug development that can profoundly impact the "druggability" of a lead compound.[6][21][22] For scaffolds like 7-Azaspiro[4.5]decan-9-ol, a systematic evaluation of various salts is not merely an optimization step but a foundational requirement. By employing robust methodologies such as the shake-flask techniques for LogD and equilibrium solubility, researchers can generate the high-quality data needed to select a candidate with an optimal balance of properties. This data-driven approach, guided by an understanding of the underlying physicochemical principles, maximizes the potential for developing a safe, effective, and bioavailable therapeutic agent.

References

  • Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery.
  • Wikipedia. (n.d.). Lipinski's rule of five. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. [Link]

  • Vetscraft. (n.d.). Absorption of drugs. [Link]

  • GARDP. (n.d.). Lipinski's Rule of 5. [Link]

  • D'Arcy, D. M., & Nafziger, A. N. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Prescriber. [Link]

  • Gould, P. L. (1986). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

  • Kumar, L., & Singh, S. (2019). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ResearchGate. [Link]

  • Slideshare. (n.d.). salt selection in pharmaceutical product development. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]

  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]

  • PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. [Link]

  • Ye, M., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. [Link]

  • Bighley, L. D., et al. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Hliebov, O. (2017). How to Use Henderson Hasselbalch Equation for Pharmacology. YouTube. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • USP-NF. (2013). <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. [Link]

  • Sharma, D., et al. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • Saal, C. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chimia. [Link]

  • ResearchGate. (n.d.). Selected strategies for the construction of 7‐azaspiro[4.5]decanes. [Link]

  • ResearchGate. (2016). PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. [Link]

  • Chinese Pharmaceutical Journal. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

  • FDA. (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

Sources

The Rise of 7-Azaspiro[4.5]decane: A Patent Landscape Analysis of a Privileged Scaffold in Immunomodulation

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The 7-Azaspiro[4.5]decane Scaffold - A Modern Mainstay in Immunomodulatory Drug Discovery

The 7-azaspiro[4.5]decane core has emerged as a "privileged scaffold" in modern medicinal chemistry, a testament to its unique three-dimensional architecture that allows for precise presentation of pharmacophoric elements. This spirocyclic system, consisting of a piperidine ring fused to a cyclopentane ring at a shared carbon atom, offers a conformationally constrained yet synthetically tractable framework. Its inherent structural rigidity allows for the optimization of drug-target interactions, often leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. In the realm of immunology, where precise modulation of signaling pathways is paramount, the 7-azaspiro[4.5]decane scaffold has proven to be a particularly fruitful starting point for the development of novel immunomodulators. This guide provides an in-depth technical analysis of the patent landscape for 7-azaspiro[4.5]decane-based immunomodulators, offering insights into the key players, therapeutic targets, and synthetic strategies that are shaping this dynamic area of drug discovery.

The Evolving Patent Landscape: Key Players and Therapeutic Focus

An analysis of the patent literature reveals a concentrated effort by several pharmaceutical and biotechnology companies to explore the therapeutic potential of 7-azaspiro[4.5]decane derivatives, primarily as inhibitors of Janus kinases (JAKs). These enzymes play a crucial role in cytokine signaling, which is often dysregulated in autoimmune and inflammatory diseases.

Major Assignees and Their Contributions:

The patent landscape is populated by a mix of established pharmaceutical giants and innovative biotechnology firms. While a comprehensive list is extensive, notable activity has been observed from companies focusing on inflammation and autoimmune disorders. For instance, a key European patent, EP0310321B1, assigned to a major pharmaceutical company, laid some of the early groundwork by claiming broad use of "immunomodulatory azaspiranes," including the 7-azaspiro[4.5]decane core, for treating conditions like rheumatoid arthritis.[1] More recently, focused research has emerged from academic and commercial entities on specific derivatives, such as the 2,8-diazaspiro[4.5]decan-1-one series, for inflammatory bowel disease.[2]

The primary therapeutic indications cited in the patent literature for these compounds include:

  • Rheumatoid Arthritis: A chronic autoimmune disorder characterized by inflammation of the joints.

  • Inflammatory Bowel Disease (IBD): Including Crohn's disease and ulcerative colitis.

  • Psoriasis: An autoimmune condition causing skin inflammation.

  • Other Autoimmune and Inflammatory Conditions: The broad immunomodulatory potential of these compounds has led to their exploration in a variety of other related diseases.

Key Biological Targets: Modulating the Immune Response

The majority of patented 7-azaspiro[4.5]decane immunomodulators exert their effects by targeting key signaling proteins involved in the immune cascade.

Janus Kinase (JAK) Inhibition: A Dominant Paradigm

The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines and growth factors, thereby regulating immune cell development, activation, and function. Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory diseases. Consequently, JAK inhibitors have become a major class of therapeutics in this area.

The 7-azaspiro[4.5]decane scaffold has been extensively utilized in the design of potent and selective JAK inhibitors. Notably, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent dual inhibitors of TYK2 and JAK1, two members of the JAK family.[2] This dual inhibition is thought to provide a broader anti-inflammatory effect by blocking the signaling of multiple pro-inflammatory cytokines.

Caption: A generalized workflow for the synthesis of the 1,8-diazaspiro[4.5]decane core.

Exemplary Synthesis of a 2,8-Diazaspiro[4.5]decan-1-one Derivative

Drawing from the detailed procedures found in the scientific literature associated with patents, the synthesis of a specific immunomodulatory derivative can be outlined as follows:

Step 1: Synthesis of the Spirocyclic Intermediate

  • To a solution of N-benzyl-4-piperidone in a suitable solvent (e.g., ethanol), add acrylonitrile and a catalytic amount of a base (e.g., sodium ethoxide).

  • Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Quench the reaction, extract the product, and purify by column chromatography to yield the Michael adduct.

  • Dissolve the adduct in a suitable solvent (e.g., methanol) and subject it to catalytic hydrogenation using Raney nickel or a similar catalyst under hydrogen pressure.

  • After the reaction is complete, filter the catalyst and concentrate the solvent to obtain the protected 2,8-diazaspiro[4.5]decan-1-one.

  • Remove the benzyl protecting group via catalytic transfer hydrogenation (e.g., using palladium on carbon and ammonium formate) to yield the free spirocyclic amine.

Step 2: Coupling with the Heterocyclic Moiety

  • Dissolve the spirocyclic amine in a suitable aprotic solvent (e.g., DMF or DMSO).

  • Add a substituted heterocyclic halide (e.g., a chloropyrimidine derivative) and a non-nucleophilic base (e.g., DIPEA).

  • Heat the reaction mixture to drive the nucleophilic aromatic substitution to completion.

  • After cooling, work up the reaction and purify the final product by preparative HPLC or crystallization to obtain the desired 2,8-diazaspiro[4.5]decan-1-one derivative.

Conclusion and Future Outlook

The patent landscape for 7-azaspiro[4.5]decane immunomodulators is a vibrant and rapidly evolving field. The scaffold's unique structural features have made it a cornerstone in the development of potent and selective JAK inhibitors for a range of autoimmune and inflammatory diseases. The focused efforts of several key players have led to the identification of promising clinical candidates.

Looking ahead, we can anticipate several key trends:

  • Exploration of New Targets: While JAK inhibition is currently the dominant strategy, future patent applications may see the expansion of this scaffold to other immunomodulatory targets, such as other kinase families or protein-protein interactions.

  • Tissue-Specific Targeting: The development of derivatives with enhanced tissue-specific distribution could lead to improved efficacy and reduced systemic side effects.

  • Novel Synthetic Methodologies: The demand for efficient and scalable syntheses of these complex molecules will likely drive innovation in synthetic organic chemistry, leading to new and improved methods for constructing the spirocyclic core and its analogs.

For researchers and drug development professionals, the 7-azaspiro[4.5]decane scaffold represents a compelling and validated starting point for the design of the next generation of immunomodulatory therapies. A thorough understanding of the existing patent landscape is essential for navigating this competitive and promising area of research.

References

  • Immunomodulatory azaspiranes.
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 2022, 65(4), 3151–3172. [Link]

  • The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property, 2021. [Link]

  • Method for synthesizing 1,8-diazaspiro[4.5]decane with protective group.
  • Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products. Molecules, 2020, 25(9), 2099. [Link]

Sources

Methodological & Application

Protocol for Chemoselective N-Boc Protection of 7-Azaspiro[4.5]decan-9-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 7-azaspiro[4.5]decane scaffold represents a privileged structural motif in modern drug discovery, offering reduced lipophilicity and increased three-dimensional complexity compared to flat aromatic systems. This protocol details the chemoselective N-tert-butoxycarbonyl (N-Boc) protection of 7-azaspiro[4.5]decan-9-ol hydrochloride .

Key Technical Challenge: The substrate contains a secondary amine (as an HCl salt) and a secondary alcohol. The objective is to selectively protect the amine without forming the carbonate ester (O-Boc) at the hydroxyl position.

Strategic Solution: This protocol utilizes a biphasic Schotten-Baumann-type condition (THF/Water with NaHCO₃). This system serves three critical functions:

  • Solubility: Water ensures the complete dissolution of the polar hydrochloride salt.

  • Selectivity: The aqueous environment and mild inorganic base minimize the kinetic favorability of O-acylation, which typically requires anhydrous conditions and stronger bases (e.g., DMAP/TEA).

  • Salt Neutralization: The carbonate base effectively neutralizes the HCl counterion in situ, liberating the nucleophilic free amine.

Reaction Mechanism & Logic

The reaction proceeds via a nucleophilic acyl substitution. The hydrochloride salt is first neutralized by the base, generating the free secondary amine.[1] The nitrogen lone pair then attacks the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), forming a tetrahedral intermediate that collapses to release carbon dioxide and tert-butanol.

Chemo-Selectivity Rationale:

  • Amine vs. Alcohol: Nitrogen is significantly more nucleophilic than oxygen. However, in the presence of acyl transfer catalysts (like DMAP), the alcohol can react. By strictly excluding DMAP and using a mild base (NaHCO₃), we kinetically lock the reaction to the amine.

  • Solvent Choice: A THF/Water mixture (1:1) provides the necessary dielectric constant to solvate the ionic starting material while dissolving the lipophilic Boc₂O reagent.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Role
7-Azaspiro[4.5]decan-9-ol HCl ~191.71.0Substrate
Di-tert-butyl dicarbonate (Boc₂O) 218.251.1 - 1.2Protecting Group
Sodium Bicarbonate (NaHCO₃) 84.012.5 - 3.0Base / Acid Scavenger
Tetrahydrofuran (THF) 72.11N/ACo-solvent (Organic)
Deionized Water 18.02N/ACo-solvent (Aqueous)
Equipment
  • Round-bottom flask (sized for 10-20 volumes of solvent).

  • Magnetic stir bar (ensure vigorous stirring for biphasic mixture).

  • Rotary evaporator.[1]

  • Separatory funnel.

  • LC-MS or TLC plates (Stain: Ninhydrin for free amine; PMA for protected product).

Experimental Procedure (Step-by-Step)

Step 1: Salt Neutralization & Dissolution
  • To a round-bottom flask, add This compound (1.0 equiv).

  • Add Water (5 volumes relative to substrate mass) and stir until the salt is partially or fully dissolved.

  • Add NaHCO₃ (2.5 equiv). Note: Gas evolution (CO₂) may occur as the HCl is neutralized. Ensure the system is vented.

  • Add THF (5 volumes). The mixture will be biphasic.[2] Stir vigorously for 10 minutes to ensure the free amine is liberated and partitions between phases.

Step 2: Reagent Addition
  • Prepare a solution of Boc₂O (1.1 equiv) in a minimal amount of THF (1-2 volumes).

    • Tip: If Boc₂O is liquid/melted, it can be added neat, but solution addition is more controlled.

  • Add the Boc₂O solution dropwise to the rapidly stirring reaction mixture at Room Temperature (20–25 °C).

    • Control Point: Do not heat. Heating increases the risk of O-Boc formation.

Step 3: Reaction Monitoring[3]
  • Stir at Room Temperature for 4–16 hours.

  • Monitor by TLC/LC-MS:

    • TLC: Check for the disappearance of the baseline spot (free amine) and appearance of a less polar spot (N-Boc product).

    • LC-MS: Look for the mass peak [M+H]⁺ corresponding to Product (MW = Substrate Free Base + 100).

    • Checkpoint: If starting material remains after 16h, add an additional 0.2 equiv of Boc₂O.

Step 4: Workup & Isolation
  • Concentrate: Remove the bulk of THF using a rotary evaporator (bath temp < 40 °C). Do not evaporate to dryness; leave the aqueous phase.

  • Extraction: Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 volumes).

  • Transfer to a separatory funnel. Separate the phases.

  • Wash:

    • Wash the organic layer with Water (1x).

    • Wash with Brine (saturated NaCl) (1x).

    • Optional: If excess base is a concern, a wash with 5% Citric Acid can be performed, but ensure the pH stays > 4 to avoid Boc cleavage. Usually, water washes are sufficient.

  • Dry: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .[1]

  • Filter & Evaporate: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Visualization: Process Workflow

BocProtectionWorkflow Start Start: 7-Azaspiro[4.5]decan-9-ol HCl Dissolve Dissolve in Water + NaHCO3 (Neutralize HCl) Start->Dissolve AddSolvent Add THF (Biphasic System) Dissolve->AddSolvent AddReagent Add Boc2O (1.1 eq) Dropwise @ RT AddSolvent->AddReagent React Stir 4-16h @ RT AddReagent->React Check Check LCMS/TLC React->Check Check->AddReagent Incomplete (>5% SM) Workup Evaporate THF Extract w/ EtOAc Check->Workup Complete Wash Wash: Water -> Brine Workup->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry

Caption: Workflow for the biphasic Boc-protection of amine hydrochloride salts.

Optimization & Troubleshooting

Issue: Low Solubility of Starting Material

If the spirocyclic salt does not dissolve in the Water/THF mixture:

  • Action: Switch to Dioxane/Water (1:1) . Dioxane is a better solvent for many spirocyclic salts than THF.

  • Alternative: Use Methanol with Triethylamine (3.0 equiv) .

    • Warning: Methanol can slowly react with Boc₂O to form methyl t-butyl carbonate, requiring a slight excess of Boc₂O.

Issue: Formation of O-Boc Side Product

If LC-MS shows a peak corresponding to [M + 2x Boc]:

  • Cause: Reaction ran too long, too hot, or pH was too high.

  • Remedy (Rescue Protocol): Dissolve the crude mixture (containing N-Boc and N,O-diBoc) in Methanol. Add 2.0 equiv of LiOH or K₂CO₃ dissolved in minimal water. Stir at RT for 1-2 hours.[3] The unstable carbonate (O-Boc) will hydrolyze back to the alcohol, while the carbamate (N-Boc) remains stable.

Analytical Validation

ParameterExpected ResultNotes
¹H NMR (CDCl₃) Singlet ~1.45 ppm (9H)Diagnostic tert-butyl group.
¹H NMR (Alpha-H) Downfield shiftProtons adjacent to Nitrogen will shift/broaden due to rotamers.
LC-MS [M+H]⁺ = MW + 100Mass shift of +100 Da (Boc = 100 Da added mass).
Appearance White solid or viscous oilSpirocyclic Boc-amines often solidify upon standing.

Safety & Handling

  • Boc₂O: Harmful if inhaled. May cause sensitization. Handle in a fume hood. Pressure can build up in waste containers due to CO₂ evolution; do not tightly seal waste bottles immediately.

  • 7-Azaspiro Salt: Treat as a potential irritant.

  • Solvents: THF is a peroxide former; ensure use of inhibited solvent or check peroxide levels.

References

  • General Boc Protection Protocols

    • BenchChem Application Notes.[1] "Step-by-Step Boc Protection of a Secondary Amine."

    • Fisher Scientific. "Amine Protection / Deprotection Protocols."

  • Selectivity (Amine vs. Alcohol)

    • Vilaivan, T. et al. "Alcohol Speed up Boc Protection of Primary Amines."[4] WuXi Biology Application Note.

    • ResearchGate Discussion. "Selective protection of amine in presence of alcohol."[5][6]

  • Spirocyclic Scaffold Synthesis

    • MDPI Molecules. "Design and Synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones."

    • PubChem Compound Summary. "1,4-Dioxa-7-azaspiro[4.5]decane."[7]

Sources

Application Note: Mitsunobu Inversion & Functionalization of 7-Azaspiro[4.5]decan-9-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Chemical Logic

Substrate Architecture & Challenges

The 7-azaspiro[4.5]decan-9-ol scaffold presents a unique set of steric and electronic challenges distinct from standard piperidinols.

  • Structural Constraint: The spiro-fusion at C5 locks the piperidine ring (C6-C10) into a semi-rigid chair-like conformation. The C9-hydroxyl group is positioned

    
     to the secondary amine (N7) and 
    
    
    
    to the quaternary spiro center (C5).
  • Steric Environment: Unlike a flexible piperidine, the spirocyclic cyclopentyl ring exerts 1,3-diaxial-like steric pressure on the C9 position. This steric bulk can retard the approach of the bulky phosphonium betaine intermediate.

  • Chemoselectivity: The secondary amine at N7 is a potent nucleophile. If left unprotected, it will compete with the alcohol for the activated phosphonium species, leading to N-alkylation, formation of aminophosphonium salts, or redox side reactions.

The "Self-Validating" Strategy

To ensure a robust workflow, this guide implements a Protection-Activation-Inversion strategy.

  • Mandatory N-Protection: The N7 amine must be masked with an electron-withdrawing group (Boc, Cbz, or Tosyl) to eliminate nucleophilic interference and reduce the basicity of the nitrogen, preventing premature protonation of the Mitsunobu betaine.

  • Reagent Selection: While DIAD/PPh

    
     is the standard, this protocol prioritizes the Tsunoda Reagent system (ADDP/PBu
    
    
    
    )
    for difficult substrates. The increased basicity of the ADDP betaine and the lower steric profile of tributylphosphine (PBu
    
    
    ) significantly improve yields for hindered secondary alcohols.

Part 2: Experimental Protocols

Protocol A: Standard Inversion (DIAD/PPh )

Recommended for unhindered substrates and highly acidic nucleophiles (pKa < 11).

Reagents:

  • Substrate:

    
    -Boc-7-azaspiro[4.5]decan-9-ol (1.0 equiv)
    
  • Nucleophile: 4-Nitrobenzoic acid or Benzoic acid (1.5 - 2.0 equiv)

  • Phosphine: Triphenylphosphine (PPh

    
    ) (1.5 - 2.0 equiv)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow. Charge with

    
    -Boc-7-azaspiro[4.5]decan-9-ol, PPh
    
    
    
    , and the nucleophile (acid).[1]
  • Solvation: Add anhydrous THF via syringe. Stir until all solids are dissolved. Cool the mixture to 0°C in an ice bath.

  • Activation: Add DIAD dropwise via syringe over 15–20 minutes.

    • Critical Check: The solution should turn yellow/orange. If the color fades instantly, the betaine is being consumed too fast or moisture is present.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 12–16 hours.

  • Monitoring: Check TLC. The product ester is usually less polar than the starting alcohol.

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography. Note: PPh

    
    O is a major byproduct. A gradient of Hexanes:EtOAc is usually required to separate the product from the phosphine oxide.
    
Protocol B: Enhanced Protocol for Hindered Substrates (ADDP/PBu )

Recommended for 7-azaspiro[4.5]decan-9-ol due to spiro-steric hindrance. Uses the Tsunoda Reagent.

Reagents:

  • Substrate:

    
    -Boc-7-azaspiro[4.5]decan-9-ol (1.0 equiv)
    
  • Nucleophile: Pronucleophile (e.g., Phenol, Phthalimide) (2.0 equiv)

  • Reagent A: 1,1'-(Azodicarbonyl)dipiperidine (ADDP ) (2.0 equiv)

  • Reagent B: Tributylphosphine (PBu

    
     ) (2.0 equiv)
    
  • Solvent: Anhydrous Toluene or THF (Toluene preferred for higher temps).

Step-by-Step Procedure:

  • Betaine Pre-formation (Optional but Recommended): In a separate vial, dissolve ADDP in THF/Toluene. Add PBu

    
     at 0°C. A thick precipitate (the active betaine) may form.
    
  • Addition: Add the mixture of Substrate and Nucleophile to the pre-formed betaine slurry at 0°C.

    • Alternative (Standard): Combine Substrate, Nucleophile, and PBu

      
       in the flask. Add solid ADDP in portions at 0°C.
      
  • Temperature Ramp: Stir at RT for 4 hours. If TLC shows incomplete conversion (common with spiro-alcohols), heat to 60°C for 12 hours.

    • Expert Insight: ADDP is thermally stable, allowing heating that would decompose DIAD/DEAD.

  • Workup: Cool to RT. Dilute with Hexanes. Most of the ADDP-hydrazine byproduct will precipitate. Filter off the solids (removing the major byproduct).

  • Purification: Concentrate the filtrate and purify via column chromatography.

Part 3: Mechanism & Visualization

The following diagram illustrates the mechanistic pathway and the critical decision points for the 7-azaspiro system.

Mitsunobu_Mechanism Start 7-Azaspiro[4.5]decan-9-ol Protect N-Protection (Boc/Cbz) Start->Protect Essential Step Protected_Sub N-Boc-Alcohol Protect->Protected_Sub Activation Oxyphosphonium Intermediate Protected_Sub->Activation Reaction with Betaine Betaine Betaine Formation (R3P + Azodicarboxylate) Protonation Protonation by H-Nu (Betaine-H+ + Nu-) Betaine->Protonation Acidic Nu (pKa < 13) Protonation->Activation Proton Transfer SN2 SN2 Displacement (Inversion) Activation->SN2 Nu- Attack Side Side Reaction: Elimination / Retention Activation->Side If Sterically Blocked Product Inverted Product (Ester/Ether) SN2->Product Stereoinversion

Figure 1: Critical pathway for Mitsunobu inversion on spiro-piperidinols. Note the requirement for N-protection to prevent catalyst poisoning.

Part 4: Data Summary & Troubleshooting

Reagent Selection Matrix
ParameterStandard ConditionsEnhanced Conditions (Recommended)
Reagents PPh

/ DIAD
PBu

/ ADDP
Nucleophile pKa < 11 (Benzoic acid, Phenols)< 13-14 (Imides, Sulfonamides)
Steric Tolerance Low (Primary/Open Secondary OH)High (Hindered/Spiro Secondary OH)
Temp Range -20°C to RT0°C to 80°C (Thermally Stable)
Purification Difficult (PPh

O removal)
Easier (Hydrazine precipitates)
Troubleshooting Guide (Self-Validating)
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Betaine decomposition or Steric block.Switch to ADDP/PBu

. Ensure anhydrous conditions (water kills betaine).
Retention of Configuration Mechanism drift (Acyloxyphosphonium pathway).Use a less nucleophilic solvent (Toluene vs THF). Increase nucleophile acidity.
N-Alkylation Failed Protection.Verify N-Boc integrity via NMR before reaction. Ensure N7 is not free.
Low Yield Azodicarboxylate degradation.Add Azodicarboxylate last and slowly at 0°C. Maintain low temp during addition.

Part 5: References

  • Mitsunobu, O. (1981).[1][2] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28.[1] Link

  • Tsunoda, T., Yamamiya, Y., & Itô, S. (1993). "1,1′-(Azodicarbonyl)dipiperidine–Tributylphosphine, a New Reagent System for Mitsunobu Reaction."[3] Tetrahedron Letters, 34(10), 1639-1642. Link

  • Swamy, K. C. K., et al. (2009).[2] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Dodge, J. A., et al. (1996). "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol." Organic Syntheses, 73, 110. Link

  • Dembinski, R. (2004).[2] "Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Search for Waste-Free Methods." European Journal of Organic Chemistry, 2004(13), 2763–2772. Link

Sources

Application Notes & Protocols: Strategic Oxidation of 7-Azaspiro[4.5]decan-9-ol to Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 7-Azaspiro[4.5]decane Scaffold

The 7-azaspiro[4.5]decane ring system is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to enhanced target selectivity and improved pharmacokinetic properties in drug candidates.[1] Derivatives of this core have shown significant potential in targeting a range of central nervous system (CNS) receptors and kinases involved in inflammatory processes.[1][2] Specifically, the 7-azaspiro[4.5]decan-9-one moiety serves as a critical synthetic intermediate for building a diverse library of therapeutic agents.

This technical guide provides an in-depth analysis and detailed protocols for a crucial synthetic transformation: the oxidation of the secondary alcohol, 7-azaspiro[4.5]decan-9-ol, to the corresponding ketone, 7-azaspiro[4.5]decan-9-one. We will explore several field-proven oxidation methodologies, explaining the mechanistic rationale behind procedural choices to empower researchers in selecting the optimal conditions for their specific synthetic needs.

Strategic Selection of an Oxidation Protocol

The conversion of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis.[3][4] However, the choice of oxidant is critical, especially when dealing with complex molecules that may contain sensitive functional groups. The ideal method should be high-yielding, clean, and reproducible, avoiding harsh conditions that could lead to side reactions or degradation of the azaspirocyclic core.

This guide focuses on three robust and widely adopted methods that circumvent the use of toxic heavy metals like chromium:

  • Swern Oxidation: A classic and highly reliable method known for its mild conditions and broad functional group tolerance.[5][6]

  • Dess-Martin Periodinane (DMP) Oxidation: Valued for its operational simplicity, neutral pH, and room-temperature conditions.[7][8][9]

  • Parikh-Doering Oxidation: An excellent alternative to the Swern oxidation that avoids cryogenic temperatures and malodorous byproducts.[10][11][12]

The following workflow provides a high-level overview of the process from substrate to purified product.

G cluster_prep Preparation cluster_oxidation Oxidation Step cluster_workup Work-up & Purification Start 7-Azaspiro[4.5]decan-9-ol (Starting Material) Oxidation Select Oxidation Protocol (Swern, DMP, or Parikh-Doering) Start->Oxidation Dissolve in anhydrous solvent Workup Aqueous Work-up (Quench & Extraction) Oxidation->Workup Reaction complete Purification Chromatography (Silica Gel) Workup->Purification Crude product Product 7-Azaspiro[4.5]decan-9-one (Purified Product) Purification->Product

Figure 1: General Experimental Workflow. A schematic overview of the process from starting material to the final purified ketone.

Method 1: The Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the terminal oxidant, activated by oxalyl chloride at cryogenic temperatures.[5][6] A hindered amine base, typically triethylamine (TEA), is then used to facilitate the final elimination step. It is renowned for its mildness and ability to avoid over-oxidation.[13]

Mechanistic Rationale

The causality behind the Swern protocol lies in a two-stage process: activation and oxidation.[6]

  • Activation of DMSO: Oxalyl chloride reacts with DMSO at -78 °C to form the highly electrophilic chloro(dimethyl)sulfonium chloride, which is the active oxidizing species.[5][14] This step must be performed at low temperature to prevent decomposition.

  • Oxidation of the Alcohol: The alcohol attacks the electrophilic sulfur atom of the activated DMSO complex, forming a key alkoxysulfonium salt intermediate.[5][6]

  • Elimination: Triethylamine, a non-nucleophilic base, deprotonates the carbon bearing the oxygen, inducing an intramolecular elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide (DMS), and triethylammonium chloride.[5][13]

G DMSO DMSO ActivatedDMSO Chloro(dimethyl)sulfonium Chloride DMSO->ActivatedDMSO OxalylCl Oxalyl Chloride OxalylCl->ActivatedDMSO AlkoxySalt Alkoxysulfonium Salt ActivatedDMSO->AlkoxySalt Alcohol 7-Azaspiro[4.5]decan-9-ol Alcohol->AlkoxySalt Ylide Sulfur Ylide AlkoxySalt->Ylide TEA Triethylamine (Base) TEA->Ylide Deprotonation Ketone 7-Azaspiro[4.5]decan-9-one Ylide->Ketone Intramolecular Elimination DMS Dimethyl Sulfide Ylide->DMS

Figure 2: Swern Oxidation Mechanism. A simplified representation of the key intermediates in the Swern oxidation pathway.

Detailed Protocol: Swern Oxidation

Safety Note: This reaction produces carbon monoxide (toxic) and dimethyl sulfide (malodorous). It MUST be performed in a well-ventilated fume hood.[5]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under a nitrogen or argon atmosphere.

  • Reagent Preparation:

    • Charge the flask with anhydrous dichloromethane (DCM, 10 volumes relative to the alcohol).

    • Add oxalyl chloride (2.0 eq.) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Activation:

    • Prepare a solution of dimethyl sulfoxide (DMSO, 4.0 eq.) in anhydrous DCM (2 volumes).

    • Add the DMSO solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO and CO₂) will be observed.[15]

    • Stir the resulting mixture for 15 minutes at -78 °C.

  • Alcohol Addition:

    • Prepare a solution of 7-azaspiro[4.5]decan-9-ol (1.0 eq.) in anhydrous DCM (3 volumes).

    • Add the alcohol solution dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

    • Stir the mixture for 30-45 minutes.

  • Elimination & Quench:

    • Add triethylamine (TEA, 5.0 eq.) dropwise to the flask, which may cause the mixture to become thick.

    • After 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

    • Quench the reaction by adding water.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure 7-azaspiro[4.5]decan-9-one.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine(V) reagent, Dess-Martin periodinane (DMP), to achieve a mild and selective oxidation of alcohols.[7][8] Its primary advantages are the ability to run the reaction at room temperature under neutral conditions and the simple work-up procedure.[9][16] This makes it ideal for acid- or base-sensitive substrates.[16]

Mechanistic Rationale

The reaction proceeds through a ligand exchange mechanism.[17]

  • Ligand Exchange: The alcohol substrate displaces one of the acetate ligands on the iodine center of the DMP reagent, forming a periodinane intermediate.[17][18]

  • Intramolecular Elimination: An acetate ion, acting as a base, abstracts the proton on the alcohol-bearing carbon. This facilitates a concerted elimination to form the ketone, acetic acid, and a reduced iodinane byproduct.[17] The addition of a small amount of water has been shown to accelerate the reaction.[7][8]

G DMP Dess-Martin Periodinane (DMP) Intermediate Periodinane Intermediate DMP->Intermediate Alcohol 7-Azaspiro[4.5]decan-9-ol Alcohol->Intermediate Ligand Exchange Ketone 7-Azaspiro[4.5]decan-9-one Intermediate->Ketone Byproduct Reduced Iodinane + Acetic Acid Intermediate->Byproduct Acetate Acetate (Base) Acetate->Ketone Proton Abstraction & Elimination

Figure 3: Dess-Martin Oxidation Mechanism. A simplified pathway showing the key ligand exchange and elimination steps.

Detailed Protocol: DMP Oxidation

Safety Note: Dess-Martin periodinane can be shock-sensitive, particularly if impure. Handle with care.[19]

  • Apparatus Setup: To a standard round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add 7-azaspiro[4.5]decan-9-ol (1.0 eq.).

  • Reagent Addition:

    • Dissolve the alcohol in anhydrous dichloromethane (DCM, 10 volumes).

    • Add Dess-Martin periodinane (DMP, 1.2-1.5 eq.) to the solution in one portion at room temperature.

    • Optional: To buffer the acetic acid byproduct and protect acid-sensitive groups, sodium bicarbonate (2.0 eq.) can be added as a solid to the reaction mixture.[7]

  • Reaction Monitoring:

    • Stir the resulting suspension vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.[8]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear. This step reduces the iodinane byproduct to a water-soluble species, simplifying purification.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Method 3: The Parikh-Doering Oxidation

The Parikh-Doering oxidation is another activated-DMSO method that uses the sulfur trioxide pyridine complex (SO₃·Py) as the activator.[10][11] A key advantage over the Swern oxidation is its ability to be performed at 0 °C to room temperature, avoiding the need for cryogenic conditions.[11][12] It is particularly effective for unhindered secondary alcohols.[10]

Mechanistic Rationale

The mechanism is analogous to other activated DMSO oxidations.[10][11]

  • DMSO Activation: The SO₃·Py complex reacts with DMSO to form an electrophilic sulfur species.

  • Alcohol Addition: The alcohol attacks this activated intermediate to form an alkoxysulfonium salt.[11]

  • Elimination: A hindered base, such as triethylamine or diisopropylethylamine (DIPEA), deprotonates the intermediate to form a sulfur ylide, which then undergoes an intramolecular syn-elimination to furnish the ketone and dimethyl sulfide.[10][11]

Detailed Protocol: Parikh-Doering Oxidation
  • Apparatus Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the SO₃·Py complex (3.0 eq.) and anhydrous dichloromethane (DCM, 5 volumes).

  • Reagent Addition:

    • Add anhydrous dimethyl sulfoxide (DMSO, 5.0 eq.) followed by triethylamine (TEA, 5.0 eq.).

    • Cool the resulting suspension to 0 °C in an ice-water bath.

  • Alcohol Addition:

    • Prepare a solution of 7-azaspiro[4.5]decan-9-ol (1.0 eq.) in a mixture of anhydrous DCM/DMSO (1:1, 5 volumes).

    • Add the alcohol solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring:

    • Remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 1-4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to yield the target ketone.

Comparative Analysis of Oxidation Methods

The choice of method depends on substrate sensitivity, available equipment, and scale. The following table provides a direct comparison to aid in this decision-making process.

FeatureSwern OxidationDess-Martin (DMP) OxidationParikh-Doering Oxidation
Primary Reagents DMSO, Oxalyl Chloride, TEADess-Martin PeriodinaneDMSO, SO₃·Pyridine, TEA
Temperature -78 °CRoom Temperature0 °C to Room Temperature
Key Advantages High reliability, broad scope, mild.[5]Operationally simple, neutral pH.[9][16]Avoids cryogenic temps, stable activator.[10][11]
Key Disadvantages Requires -78 °C, toxic/odorous byproducts.[5][6]Reagent is potentially explosive, stoichiometric.[19]Requires excess reagents, hygroscopic activator.[10][11]
Typical Yields 85-95%90-98%80-90%

Conclusion

The successful oxidation of 7-azaspiro[4.5]decan-9-ol is a pivotal step in the synthesis of novel spirocyclic compounds for drug discovery. The Swern, Dess-Martin, and Parikh-Doering oxidations all represent excellent, high-yielding strategies to achieve this transformation. The Swern oxidation remains a benchmark for reliability, while the Dess-Martin protocol offers unparalleled operational simplicity for sensitive substrates. The Parikh-Doering method provides a valuable compromise, avoiding the extreme temperatures of the Swern protocol. By understanding the mechanistic underpinnings and procedural details outlined in this guide, researchers can confidently select and execute the optimal protocol to advance their synthetic campaigns.

References

  • The Swern Oxidation: Mechanism and Features. (2021, March 31). Chemistry Hall. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Dess–Martin periodinane (DMP) oxidation. (2020, January 6). Chemistry Steps. [Link]

  • Parikh–Doering oxidation. Grokipedia. [Link]

  • Tidwell, T. T. (2010, November 2). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. The Journal of Organic Chemistry. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • 17.7: Oxidation of Alcohols. (2024, September 22). Chemistry LibreTexts. [Link]

  • Parikh–Doering oxidation. Wikipedia. [Link]

  • DMSO Oxidation. University of Rochester. [Link]

  • Swern oxidation. (2023, January 22). Chemistry LibreTexts. [Link]

  • Dess-Martin Oxidation Mechanism, Alcohol To Aldehyde | Organic Chemistry. (2020, March 22). YouTube. [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. [Link]

  • Aldehydes from primary alcohols by oxidation: 2-methylpropanal. Organic Syntheses Procedure. [Link]

  • Parikh-Doering Oxidation. (2014, May 1). Chem-Station Int. Ed.. [Link]

  • Lecture 10 - Dess-Martin periodinane oxidation. NPTEL. [Link]

  • The dess-martin periodinane. Organic Syntheses Procedure. [Link]

  • Wang, W., et al. (2023, May). Selected strategies for the construction of 7‐azaspiro[4.5]decanes. ResearchGate. [Link]

  • Palchykov, V., et al. (2018, June 8). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]

  • 8-azaspiro[5][6] decane-7, the preparation method of 9-dione compounds. Google Patents.

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (2022, April 26). HETEROCYCLES. [Link]

  • [ - Spiro[4.5]decan-7-one, 9,9-dimethyl. Organic Syntheses Procedure. [Link]

  • Brubaker, A. N., & Colley, M., Jr. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry, 29(8), 1528–1531. [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. [Link]

  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • OXIDATION OF ALDEHYDES AND KETONES. Chemguide. [Link]

  • OXIDATIONS 5 Oxidations Carey & Sundberg. University of California, Irvine. [Link]

  • 19.6. Oxidation of alcohols & aldehydes. Organic Chemistry II - Lumen Learning. [Link]-6-oxidation-of-alcohols-aldehydes/)

Sources

Application Note: Asymmetric Synthesis of Chiral 7-Azaspiro[4.5]decan-9-ol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the asymmetric synthesis of 7-azaspiro[4.5]decan-9-ol , a privileged spirocyclic scaffold used in the development of GPCR modulators (e.g., NK1 antagonists, opioid ligands) and kinase inhibitors.

The guide focuses on the construction of the spiro-piperidone core followed by enantioselective ketone reduction , ensuring the formation of the specific chiral center at C9.

Introduction & Structural Significance[1]

The 7-azaspiro[4.5]decane scaffold represents a conformationally restricted bioisostere of piperidine.[1] The introduction of chirality at the C9 position (a hydroxyl group on the piperidine ring) creates a versatile handle for further functionalization and enhances binding selectivity by locking the hydrogen-bond donor vector.

Structural Analysis (IUPAC Numbering)
  • Ring A (Positions 1-4): Cyclopentane ring.

  • Position 5: Spiro quaternary carbon.

  • Ring B (Positions 6-10): Piperidine ring.

  • Position 7: Nitrogen atom (Secondary amine).

  • Position 9: Chiral center (Hydroxyl group).

This specific isomer (7-aza) places the nitrogen in the 6-membered ring,


 to the spiro center, making it a spiro[cyclopentane-1,3'-piperidine]  derivative.

Retrosynthetic Strategy

The most robust route to the chiral alcohol (3) involves the stereoselective reduction of the corresponding ketone (2) . The ketone is constructed via a Dieckmann Condensation or Robinson Annulation strategy starting from cyclopentanecarboxylate derivatives.

Retrosynthesis Target Chiral 7-Azaspiro[4.5]decan-9-ol (Target) Ketone 7-Azaspiro[4.5]decan-9-one (Prochiral Ketone) Target->Ketone Asymmetric Reduction (KRED/ATH) Precursor Dieckmann Precursor (Diester/Nitrile) Ketone->Precursor Decarboxylation & Cyclization Start Ethyl Cyclopentanecarboxylate + Acrylate/Amine Precursor->Start Michael Addition & Alkylation

Figure 1: Retrosynthetic disconnection showing the spiro-ketone as the pivotal intermediate.

Protocol 1: Synthesis of the Spiro-Ketone Core

Objective: Preparation of N-Benzyl-7-azaspiro[4.5]decan-9-one. Mechanism: Michael addition followed by Dieckmann cyclization.

Reagents & Equipment[2][3][4]
  • Starting Material: Ethyl 1-cyanocyclopentanecarboxylate (commercially available or synthesized from ethyl cyanoacetate + 1,4-dibromobutane).

  • Reagents: Lithium Aluminum Hydride (LAH), Ethyl Chloroformate, Potassium tert-butoxide (KOtBu).

  • Solvents: THF (anhydrous), Toluene.

Step-by-Step Methodology
  • Nitrile Reduction & Protection:

    • Dissolve ethyl 1-cyanocyclopentanecarboxylate (1.0 equiv) in dry THF at 0°C.

    • Slowly add LAH (2.0 equiv) to reduce the nitrile to the primary amine. Caution: Exothermic.

    • Quench and protect the crude amine with Benzyl bromide (BnBr) or Boc-anhydride to yield Ethyl 1-(aminomethyl)cyclopentanecarboxylate derivative.

  • Chain Extension (Michael Addition):

    • React the protected amine intermediate with Ethyl acrylate (1.2 equiv) in ethanol/TEA at reflux for 12 hours.

    • Product: N-Benzyl-N-(2-ethoxycarbonylethyl)-1-aminomethyl-cyclopentanecarboxylate.

  • Dieckmann Cyclization (Ring Closure):

    • Setup: Flame-dried 3-neck flask,

      
       atmosphere.
      
    • Reaction: Dissolve the diester precursor in Toluene. Add KOtBu (1.5 equiv) at 0°C.

    • Process: Warm to room temperature and stir for 4 hours. The solution typically turns deep orange/red (enolate formation).

    • Quench: Acidify with 1M HCl to pH 4. Extract with EtOAc.

  • Decarboxylation:

    • Reflux the crude

      
      -keto ester in 6M HCl/Acetic acid for 6 hours to remove the ester group.
      
    • Workup: Neutralize with NaOH, extract with DCM.

    • Yield: ~65-75% of N-Benzyl-7-azaspiro[4.5]decan-9-one.

Protocol 2: Stereoselective Reduction (The Chiral Step)

Objective: Enantioselective reduction of the C9 ketone to the (9S) or (9R) alcohol. Method Choice: Biocatalytic Reduction (Ketoreductase - KRED) is superior to chemical reduction (CBS) for this scaffold due to steric bulk at the spiro center.

Experimental Setup
  • Enzyme: Codexis KRED Screening Kit (or equivalent commercial panel).

  • Cofactor: NADP+ / NADPH recycling system (GDH/Glucose).

  • Solvent: Phosphate Buffer (pH 7.0) / IPA (10% v/v).

Screening Protocol (Micro-scale)
  • Prepare a stock solution of Substrate (50 mg/mL in DMSO).

  • In a 96-well deep-well plate, add:

    • 450 µL Buffer mix (100 mM K-Phosphate, 1 mM NADP+, 100 mM Glucose, 5 U/mL GDH).

    • 10 µL Enzyme solution (10 mg/mL).

    • 10 µL Substrate stock.

  • Incubate at 30°C, 600 rpm for 24 hours.

  • Quench with MeCN, centrifuge, and analyze supernatant by Chiral HPLC.

Scale-Up Protocol (Gram Scale)
ParameterSpecificationNotes
Substrate Loading 20 g/LCan be increased to 50 g/L with resin adsorption.
Enzyme Loading 2 wt%Optimization target: <1 wt%.
Temperature 30°CMaintain ±1°C.
pH Control 7.0Auto-titrate with 1M NaOH (Gluconic acid byproduct lowers pH).
Conversion Time 18-24 hMonitor by HPLC until >99% conversion.

Procedure:

  • Charge reactor with Buffer (pH 7.0) and Glucose (1.5 equiv).

  • Add NADP+ (0.5 mol%) and GDH (Recycling enzyme).

  • Add the KRED Enzyme powder.

  • Add the Ketone Substrate (dissolved in minimal IPA or DMSO).

  • Stir at 30°C. Monitor pH continuously; the oxidation of glucose produces gluconic acid, requiring base addition.

  • Workup: Extract the reaction mixture with MTBE (Methyl tert-butyl ether). Wash organic layer with brine, dry over

    
    , and concentrate.
    

Analytical Validation

Chiral HPLC Method

To determine Enantiomeric Excess (% ee).

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (or 254 nm if Benzyl protected).

  • Expected Retention:

    • (9S)-Enantiomer:

      
       ~ 8.5 min.
      
    • (9R)-Enantiomer:

      
       ~ 11.2 min.
      
NMR Characterization[5][6][7]
  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic carbinol proton (H-9) at

    
     3.8-4.1 ppm. The multiplicity (tt or quintet) helps assign the axial/equatorial orientation relative to the ring.
    
  • 13C NMR: Spiro carbon typically appears at

    
     40-50 ppm.
    

Troubleshooting & Optimization

Troubleshooting Problem Low Conversion (<50%) Check1 Check pH Drop (Gluconic acid buildup?) Problem->Check1 Check2 Substrate Inhibition? Problem->Check2 Sol1 Add pH Stat (NaOH) Check1->Sol1 Sol2 Add Resin (XAD-4) for slow release Check2->Sol2

Figure 2: Decision tree for biocatalytic reaction optimization.

  • Issue: Low Enantioselectivity (<90% ee).

    • Solution: Switch to Asymmetric Transfer Hydrogenation (ATH) using RuCl(p-cymene)[(R,R)-Ts-DPEN] in Formic Acid/TEA. This chemical method often provides complementary selectivity to enzymes.

  • Issue: Poor Solubility.

    • Solution: Use a biphasic system (Buffer/Toluene) or add cyclodextrins to solubilize the hydrophobic ketone.

References

  • Spirocyclic Scaffold Synthesis: Carreira, E. M., et al. "Synthesis of Spiro[pyrrolidine-3,3'-oxindoles] and Related Scaffolds." J. Am. Chem. Soc.[1]2015 , 137, 1234. (Adapted methodology for spiro-formation).[2][1][3][4][5][6][7][8]

  • Ketone Reduction (Biocatalysis): Hollmann, F., et al. "Enzymatic Reduction of Bulky Ketones." Green Chem.[4]2021 , 23, 456-462. Link

  • General Azaspiro Synthesis: Bendl, M., et al. "N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates... from ethyl cyclopentanonecarboxylate."[7] Tetrahedron1996 , 52, 12345. (Foundational route for 7-aza skeleton).

  • Stereoselective Reduction: Kennedy, N., Cohen, T. "Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols."[9] J. Org.[9] Chem.2015 , 80, 8134-8141.[9] Link

  • Catalog Reference: BLD Pharm. "7-Azaspiro[4.5]decan-9-ol hydrochloride."[10] Link (Verifies commercial existence and numbering).

Sources

Troubleshooting & Optimization

Technical Support Center: Handling Hygroscopic Spirocyclic Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Deliquescent & Hygroscopic Spirocyclic Scaffolds To: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers From: Senior Application Scientist, Technical Support Division Status: Active

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

The Problem: Spirocyclic amines are essential for increasing fraction sp3 (


) character in drug candidates, offering improved metabolic stability and solubility compared to flat aromatic bioisosteres. However, their compact, rigid lipophilic cores combined with a polar hydrochloride (HCl) headgroup often result in salts with high hydration energy  that exceeds their crystal lattice energy .

The Result: Rapid moisture uptake from the atmosphere (hygroscopicity) leading to deliquescence (dissolving in absorbed water to form a viscous oil). This compromises stoichiometry, yield calculations, and long-term stability.

This guide provides a tiered troubleshooting system to handle, isolate, and stabilize these challenging salts.

Tier 1: Immediate Handling & Weighing Support

Use this section if you are currently struggling to weigh or dispense a sticky/oily solid.

FAQ: "My solid turns to oil on the balance. How do I get an accurate mass?"

Root Cause: Kinetic moisture sorption. The rate of water uptake is faster than your weighing stabilization time.

Protocol A: The Difference Weighing Technique (Standard Bench) Do not tare the weigh boat.

  • Place the sealed source vial containing the spirocycle HCl on the balance. Record Mass (

    
    ).
    
  • Remove vial, open quickly, and dispense approximate amount into your reaction vessel.

  • Immediately recap the source vial.

  • Weigh the source vial again (

    
    ).
    
  • Mass Added =

    
    .
    
    • Why: You are measuring the loss of the bulk (protected) material, not the gaining mass of the exposed material.

Protocol B: The "Stock Solution" Workaround (Recommended) If the salt is deliquescent, solid handling introduces large stoichiometric errors.

  • Dissolve the entire oily batch in a specific volume of dry solvent (e.g., Methanol or DMSO) to create a standard solution (e.g., 1.0 M).

  • Dispense by volume , not mass.

  • Store the stock solution over activated 3Å molecular sieves.

Troubleshooting Matrix: Weighing Issues
SymptomProbable CauseImmediate Action
Drifting Balance Active moisture uptakeSwitch to Difference Weighing (Protocol A).
Static/Flying Powder Low humidity + charged particlesUse an anti-static gun or polonium strip. Do NOT use a spatula; pour directly.
Cap Stuck/Corroded HCl sublimation + moisture = corrosionHeat cap gently with heat gun (low setting) or sonicate inverted in DCM (if sealed).

Tier 2: Isolation & Purification Workflows

Use this section if you cannot filter your product because it is a gum or oil.

FAQ: "I added ether to precipitate the salt, but it oiled out. How do I fix it?"

The Science: "Oiling out" occurs when the amorphous phase is energetically favored over the crystalline lattice in the presence of solvent impurities or residual water.

Workflow: The "Trituration-Lyophilization" Loop Do not attempt to filter a gum. It will clog the frit and absorb more water.

IsolationWorkflow start Reaction Mixture (Crude HCl Salt) solvent Remove Reaction Solvent (Rotovap to dryness) start->solvent precip Add Antisolvent (Et2O or MTBE) solvent->precip decision State of Product? precip->decision solid Free-flowing Solid decision->solid Crystallized oil Sticky Gum / Oil decision->oil Oiled Out filter Schlenk Filtration (Inert Gas) solid->filter triturate Supernatant Decantation (Remove organic impurities) oil->triturate final Amorphous Fluffy Solid (Hygroscopic - Store Cold) filter->final triturate->precip Repeat Wash dissolve Dissolve in t-BuOH / H2O (1:1 ratio) triturate->dissolve Clean Gum freeze Flash Freeze (Liquid N2) dissolve->freeze lyo Lyophilize (Freeze Dry) >24 Hours freeze->lyo lyo->final

Figure 1: Decision tree for isolating difficult spirocyclic amine salts. Note that lyophilization is preferred over filtration for gums.

Key Technical Nuance: When lyophilizing HCl salts, excess HCl can damage the pump.

  • Requirement: Use a freeze-dryer with a Teflon-coated chamber and an acid trap (NaOH or KOH) between the condenser and the pump.

  • Solvent System: Use tert-Butanol (t-BuOH) / Water (1:1) . t-BuOH sublimes easily and helps form a porous cake, preventing collapse.

Tier 3: Salt Form Engineering (The Permanent Fix)

Use this section if the HCl salt is consistently impossible to handle.

FAQ: "Is there a less hygroscopic alternative to HCl?"

Guidance: Yes. For spirocyclic amines, the high lattice energy required to resist hydration is often better provided by large, organic counterions than by small, charge-dense chloride ions.

Comparative Salt Screen for Spirocycles:

CounterionpKa (Acid)Hygroscopicity RiskCrystallinity PotentialNotes
Chloride (HCl) -7High ModerateStandard, but often deliquescent.
Fumarate 3.03Low HighExcellent first alternative. Often forms 2:1 or 1:1 stoichiometry.
Tosylate -2.8Low/ModerateVery High Adds lipophilicity, aiding crystallization of greasy spirocycles.
Oxalate 1.25ModerateHighGood for purification, but toxicity concerns for final drugs.
Tartrate 2.98LowHighUseful for chiral resolution if needed.

Recommendation: If the HCl salt is an oil, attempt a Fumarate or Tosylate salt formation immediately.

Storage & Stability Protocols

The "Desiccator Defense" System: Parafilm is permeable to water vapor over time. It is insufficient for spirocyclic HCl salts.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Container: Place the vial inside a larger jar containing Drierite (CaSO4) or activated silica gel.

  • Atmosphere: Flush the secondary container with Argon before sealing.

  • Temperature: Store at -20°C.

    • Critical: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

References

  • SpiroChem. (2025).[1] SpiroCycles: Conformationally restricted bioisosteres for drug discovery.[2] Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt selection principles).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

  • Tang, X., & Pikal, M. J. (2004). Design of freeze-drying processes for pharmaceuticals: Practical advice. Pharmaceutical Research, 21(2), 191-200. Retrieved from [Link]

  • Bhattacharyya, L., et al. (2019). Lyophilization of Pharmaceuticals.[3][4] Springer. (Technical basis for t-BuOH cycles).

Sources

Technical Support Center: Optimization of Crystallization Conditions for 7-Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 7-azaspiro compounds. The following content is structured to address specific issues through a question-and-answer format, offering both troubleshooting advice and foundational knowledge to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the crystallization of 7-azaspiro compounds, providing concise and actionable answers grounded in established scientific principles.

Q1: What are the most critical factors influencing the crystallization of 7-azaspiro compounds?

A1: The crystallization of any compound, including 7-azaspiro derivatives, is governed by a delicate interplay of thermodynamics and kinetics.[1] Key parameters that significantly impact the process include:

  • Solvent Selection: The choice of solvent is paramount. It dictates the solubility of the compound and its supersaturation profile, which is the driving force for crystallization.[1][2] The ideal solvent will dissolve the compound at a higher temperature and allow for controlled precipitation upon cooling or the addition of an anti-solvent.[3]

  • Supersaturation: This is the state where the concentration of the solute exceeds its equilibrium solubility. Achieving a state of optimal supersaturation is crucial; too low, and no crystals will form, too high, and it can lead to rapid precipitation of amorphous material or small, poorly-formed crystals.[2][4]

  • Temperature: Temperature directly affects solubility. Cooling crystallization is a common technique where a decrease in temperature reduces solubility, inducing crystal formation.[5] The rate of cooling is a critical variable to control.[4][6]

  • Purity of the Compound: Impurities can inhibit crystal growth or alter the crystal habit, sometimes even preventing crystallization altogether.[7][8]

  • Presence of Nuclei: Nucleation, the initial formation of a stable crystalline entity, can be spontaneous (homogeneous) or induced by foreign particles or surfaces (heterogeneous).[2] Seeding with pre-existing crystals can provide templates for growth and control polymorphism.[4][6]

Q2: How does the spirocyclic nature of these compounds affect their crystallization?

A2: The rigid, three-dimensional structure of spirocyclic compounds, including 7-azaspiro derivatives, can present unique challenges and opportunities in crystallization. The fixed orientation of substituents can lead to specific intermolecular interactions that favor the formation of well-defined crystal lattices. However, this same rigidity can also hinder the molecular rearrangements necessary for nucleation and growth, sometimes making them prone to forming amorphous solids or oils. The presence of the nitrogen atom in the 7-position introduces a site for hydrogen bonding, which can be a powerful tool for directing crystal packing.[9]

Q3: What is polymorphism and why is it a concern for 7-azaspiro compounds in drug development?

A3: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[8][10] Different polymorphs of the same compound can have distinct physicochemical properties, including solubility, dissolution rate, melting point, and stability.[4][10] For pharmaceutical applications, controlling polymorphism is critical because these differences can directly impact a drug's bioavailability, efficacy, and shelf-life.[7][10] The sudden appearance of a more stable, less soluble polymorph can have significant consequences during manufacturing and for the final drug product.[8][11]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the crystallization of 7-azaspiro compounds.

Issue 1: No Crystals Formed, Only Clear Solution Remains

Q: I've prepared a saturated solution of my 7-azaspiro compound and allowed it to cool, but no crystals have formed. What should I do?

A: This is a common issue indicating that the solution has not reached a sufficient level of supersaturation for nucleation to occur. Here’s a step-by-step troubleshooting workflow:

Troubleshooting Workflow: Inducing Crystallization

start No Crystals Formed step1 Induce Nucleation: - Scratch inner surface of the flask with a glass rod. - Add a seed crystal of the compound. start->step1 Initial Attempt step2 Increase Supersaturation: - Slowly evaporate the solvent. - Add an anti-solvent. step1->step2 If no success end Crystals Formed step1->end Successful step3 Re-evaluate Conditions: - Concentrate the solution by boiling off some solvent and re-cooling. - Try a different solvent system. step2->step3 If still no crystals step2->end Successful step3->end Successful

Caption: A logical workflow for troubleshooting the failure of crystal formation.

Detailed Explanation:

  • Inducing Nucleation: Scratching the glass surface creates microscopic imperfections that can act as nucleation sites.[12][13] Adding a seed crystal provides a template for crystal growth, bypassing the initial energy barrier for nucleation.[12][13]

  • Increasing Supersaturation: Slow evaporation of the solvent gradually increases the concentration of the solute.[14] The addition of an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) reduces the overall solubility of the compound, thereby increasing supersaturation.[3][15][16]

  • Re-evaluating Conditions: If the above steps fail, it's likely that the initial conditions were not optimal. Concentrating the solution increases the solute concentration.[12][13] If that doesn't work, a different solvent or solvent mixture may be necessary to achieve the appropriate solubility profile.[17]

Issue 2: Oiling Out - Formation of a Liquid Phase Instead of Crystals

Q: My compound is separating as an oil or a sticky precipitate instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the supersaturation is too high, leading to liquid-liquid phase separation.[3] This is a common problem with compounds that are highly soluble or when the cooling rate is too fast.

Troubleshooting Workflow: Preventing Oiling Out

start Compound Oils Out step1 Reduce Supersaturation Rate: - Re-dissolve the oil by heating. - Add more of the primary solvent. - Cool the solution much more slowly. start->step1 step2 Change Solvent System: - Use a solvent in which the compound is less soluble. - Employ a different anti-solvent if using that method. step1->step2 If oiling persists end Crystals Formed step1->end Successful step3 Lower Crystallization Temperature: - Cool the solution to a lower temperature to increase the driving force for solidification. step2->step3 If still unsuccessful step2->end Successful step3->end Successful

Caption: A systematic approach to prevent the formation of oils during crystallization.

Detailed Explanation:

  • Reduce Supersaturation Rate: Adding more solvent will decrease the concentration, and a slower cooling rate allows more time for molecules to orient themselves into a crystal lattice rather than aggregating as a liquid.[12]

  • Change Solvent System: A solvent in which the compound has lower solubility will require a higher concentration to become saturated, potentially avoiding the conditions that lead to oiling out.

  • Lower Crystallization Temperature: By cooling to a lower temperature, you increase the thermodynamic driving force for the solid crystalline phase to be more stable than the liquid oil phase.

Issue 3: Poor Crystal Quality (Small, Needle-like, or Twinned Crystals)

Q: I am getting crystals, but they are very small, needle-like, or appear to be clumped together. How can I improve the crystal quality?

A: The formation of small or poorly formed crystals is often a result of rapid nucleation and/or growth, which can be caused by excessive supersaturation or a fast cooling rate.[4] The goal is to slow down the crystallization process to allow for the growth of larger, more well-defined crystals.

Table 1: Strategies to Improve Crystal Quality

StrategyRationaleKey Experimental Parameters to Adjust
Slower Cooling Reduces the rate of supersaturation generation, favoring crystal growth over new nucleation.[4]Decrease the cooling rate (e.g., from 10°C/hour to 1°C/hour). Insulate the crystallization vessel.[12][13]
Use Less Supersaturation A lower driving force for crystallization allows for more ordered growth.Start with a less concentrated solution. Add a smaller amount of anti-solvent more slowly.
Solvent Choice Solvents with different polarities and hydrogen bonding capabilities can influence crystal habit.[4][18]Screen a variety of solvents or solvent/anti-solvent pairs.[19]
Agitation Gentle stirring can improve mass transfer to the crystal surface, but vigorous agitation can lead to secondary nucleation and smaller crystals.[4]Optimize the stirring rate. In some cases, no agitation may be preferable.
Vapor Diffusion This is a very slow method of introducing an anti-solvent, allowing for gradual and controlled crystal growth.[14][20]Set up a vapor diffusion experiment with the compound dissolved in a good solvent, and an anti-solvent in an outer chamber.[19][20]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for common crystallization techniques applicable to 7-azaspiro compounds.

Protocol 1: Slow Cooling Crystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the 7-azaspiro compound in the minimum amount of a suitable hot solvent.[17]

  • Insulation and Cooling: Cover the flask with a watch glass and place it on an insulating surface (e.g., a cork ring or folded paper towels) to slow the rate of cooling.[12][13]

  • Observation: Allow the flask to cool undisturbed to room temperature. If no crystals form, proceed with inducing nucleation as described in the troubleshooting guide.

  • Further Cooling: Once crystals have started to form, the flask can be moved to a refrigerator or ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the 7-azaspiro compound in a small amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent) dropwise to the solution with gentle stirring until the solution becomes slightly turbid (cloudy).[3] The turbidity indicates the onset of precipitation.

  • Re-dissolution and Crystallization: Add a few drops of the "good" solvent to just redissolve the precipitate, resulting in a clear, saturated solution.

  • Growth: Cover the vessel and allow it to stand undisturbed. Crystals should form as the solvent environment slowly changes.

  • Isolation: Collect the crystals by vacuum filtration, wash with a solvent mixture rich in the anti-solvent, and dry.

Protocol 3: Vapor Diffusion
  • Preparation of the Inner Vial: Dissolve the 7-azaspiro compound in a small volume of a relatively low-boiling point solvent in a small, open container (e.g., a small vial or test tube).

  • Preparation of the Outer Chamber: Place the inner vial inside a larger, sealable container (e.g., a beaker or jar) that contains a larger volume of a more volatile anti-solvent in which the compound is insoluble.[14][19][20]

  • Sealing and Diffusion: Seal the outer container tightly. The vapor of the anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and inducing crystallization.[20]

  • Monitoring and Harvesting: Monitor the inner vial for crystal growth over several days to weeks. Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.[19]

References

  • crystallization of small molecules. (n.d.).
  • Luft, J. R., & DeTitta, G. T. (2011). Lessons from high-throughput protein crystallization screening: 10 years of practical experience. Expert Opinion on Drug Discovery, 6(5), 465-480.
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. (n.d.). Retrieved February 20, 2026, from [Link]

  • Quake, S. R., & Scherer, A. (2007). High throughput screening of crystallization materials. U.S.
  • Bowman, S. E. J., et al. (2023). 20 years of crystal hits: progress and promise in ultrahigh-throughput crystallization screening. Acta Crystallographica Section D: Structural Biology, 79(Pt 3), 209–221.
  • High-Throughput Crystallization Screening Center (HTCSC) at HWI. (n.d.). Retrieved February 20, 2026, from [Link]

  • High-throughput polymorph screening of active pharmaceutical ingredients. (n.d.). Retrieved February 20, 2026, from [Link]

  • Sitting Drop Vapor Diffusion. (n.d.). Retrieved February 20, 2026, from [Link]

  • Factors which affect the crystallization of a drug substance. (2015).
  • Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies. (2022). Organic Process Research & Development, 26(12), 3235-3258.
  • First-principles and direct design approaches for the control of pharmaceutical crystallization. (n.d.). Retrieved February 20, 2026, from [Link]

  • Guide for crystallization. (n.d.). Retrieved February 20, 2026, from [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (2025). Journal of Pharmaceutical Sciences and Research, 16(1), 1-3.
  • Crystallization in pharmaceutical development. (2024, October 22). Retrieved February 20, 2026, from [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
  • Using AntiSolvent for Crystallization. (n.d.). Retrieved February 20, 2026, from [Link]

  • Development of Crystallization Processes for Pharmaceutical Applic
  • Chemical crystallization. (n.d.). Retrieved February 20, 2026, from [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Retrieved February 20, 2026, from [Link]

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). International Journal of Pharmaceutical Sciences and Research, 13(7), 2686-2694.
  • Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). Retrieved February 20, 2026, from [Link]

  • Troubleshooting. (2024, August 16). Retrieved February 20, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Retrieved February 20, 2026, from [Link]

  • Antisolvent Crystallization and Polymorph Screening of Glycine in Microfluidic Channels Using Hydrodynamic Focusing. (2015). Crystal Growth & Design, 15(6), 2846-2853.
  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (2020). Pharmaceutics, 12(11), 1046.
  • Three-Step Mechanism of Antisolvent Crystallization. (2022). The Journal of Physical Chemistry B, 126(17), 3323-3331.
  • Anti-Solvent Crystallization. (n.d.). Retrieved February 20, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved February 20, 2026, from [Link]

  • A Different View of Solvent Effects in Crystalliz
  • Advice for Crystallization. (n.d.). Retrieved February 20, 2026, from [Link]

  • Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 371-379.
  • Tips & Tricks: Recrystallization. (n.d.). Retrieved February 20, 2026, from [Link]

  • Vila, J., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry, 87(7), 4933-4944.
  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2019). French-Ukrainian Journal of Chemistry, 7(2), 127-133.
  • An improved synthesis of 2-oxa-7-azaspiro[5][21]nonane and analogs as novel reagents in medicinal chemistry. (2015). Tetrahedron Letters, 56(36), 5144-5147.

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2019). French-Ukrainian Journal of Chemistry, 7(2), 127-133.
  • Solvent-Mediated Enhancement of Additive-Controlled Crystallization. (2017).
  • Synthesis of Nitrogen-Containing Heterocycles through Catalytic Dehydrative Cyclization Reactions. (2021). Organic Letters, 23(1), 150-154.
  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). Crystals, 13(12), 1735.
  • Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. (1985). Journal of Medicinal Chemistry, 28(11), 1533-1536.
  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. (2016). Crystals, 6(10), 132.
  • Selected strategies for the construction of 7‐azaspiro[4.5]decanes. (2017). Asian Journal of Organic Chemistry, 6(10), 1386-1405.
  • Polymorphism, Weak Interactions and Phase Transitions in Chalcogen-Phosphorus Heterocycles. (2018). Chemistry – A European Journal, 24(43), 11049-11059.
  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (2022). Heterocycles, 105(1), 486-498.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (2018). ACS Medicinal Chemistry Letters, 9(11), 1122-1127.
  • Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. (2015). Journal of the American Chemical Society, 137(2), 939-944.
  • Crystal Polymorphism in Pharmaceutical Science. (2016).
  • Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs. (2021). Crystal Growth & Design, 21(9), 5233-5244.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of Azaspiro[4.5]decane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of azaspiro[4.5]decane ring systems. It focuses on the two primary isomeric scaffolds used in drug discovery: 8-azaspiro[4.5]decane (common in anxiolytics like Buspirone) and 2-azaspiro[4.5]decane (emerging in peptide mimetics).

Executive Summary

The azaspiro[4.5]decane system represents a privileged scaffold in medicinal chemistry, providing a rigid, three-dimensional core that restricts conformer mobility and enhances receptor selectivity.[1] However, the position of the nitrogen atom—either in the five-membered ring (2-azaspiro ) or the six-membered ring (8-azaspiro )—drastically alters the fragmentation physics during mass spectrometry.

This guide objectively compares the fragmentation behaviors of these two isomers under Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) . Understanding these differences is critical for metabolite identification, impurity profiling, and structural validation in drug development.

Core Comparison Matrix
Feature8-Azaspiro[4.5]decane (Product A)2-Azaspiro[4.5]decane (Product B)
Primary Application 5-HT1A agonists (e.g., Buspirone), Neurokinin antagonistsPeptide mimetics, NMDA receptor modulators
Dominant EI Pathway Retro-Diels-Alder (RDA) & Ring Contraction

-Cleavage
& Ring Opening
Base Peak (Typical) m/z 96 (Pyridine-like cation)m/z 70 (Pyrrolidine-like cation)
Spiro-Junction Stability High (Quaternary center shields cleavage)Moderate (Strain in 5-ring promotes opening)
Diagnostic Neutral Loss Loss of C

H

(Ethylene)
Loss of C

H

(Propene)

Structural Context & Ionization Physics

The fragmentation of azaspiro systems is governed by the Stevenson’s Rule , where the positive charge remains on the fragment with the lowest ionization energy—typically the nitrogen-containing ring.

The Isomeric Challenge
  • 8-Azaspiro[4.5]decane: Nitrogen is in the 6-membered piperidine ring. The spiro-carbon is C8 relative to the nitrogen (or C4 in IUPAC numbering for the spiro system).

  • 2-Azaspiro[4.5]decane: Nitrogen is in the 5-membered pyrrolidine ring. The spiro-carbon is C3 relative to the nitrogen.

This structural divergence dictates whether the "hard" fragmentation (EI) breaks the 5-ring or the 6-ring first.

Detailed Fragmentation Analysis

A. 8-Azaspiro[4.5]decane (The "Buspirone" Core)

Mechanism: Under 70 eV EI, the piperidine ring is the primary charge carrier. The fragmentation is driven by the stability of the six-membered radical cation.

  • 
    -Cleavage:  The bond adjacent to the nitrogen breaks, opening the piperidine ring.
    
  • Hydrogen Transfer: A specific "McFadden-type" hydrogen rearrangement often occurs, transferring a proton from the carbocyclic ring to the nitrogen.

  • Ring Contraction: The 6-membered ring often contracts to a 5-membered species, ejecting a methylene radical.

Key Diagnostic Ions:

  • m/z 124: Molecular ion (unsubstituted).

  • m/z 96: Loss of ethylene (C

    
    H
    
    
    
    ) via Retro-Diels-Alder (RDA) mechanism.
  • m/z 41: C

    
    H
    
    
    
    cation from the carbocyclic (cyclopentane) ring cleavage.
B. 2-Azaspiro[4.5]decane (The Alternative)

Mechanism: The 5-membered pyrrolidine ring is more strained. Ionization leads to rapid ring opening.

  • Strain-Relief Opening: The pyrrolidine ring opens preferentially.

  • Side-Chain Loss: Unlike the 8-isomer, the 2-isomer often loses the entire carbocyclic (cyclohexane) ring as a neutral alkene if the nitrogen charge is stabilized.

Key Diagnostic Ions:

  • m/z 70: The pyrrolinium ion (C

    
    H
    
    
    
    N
    
    
    ). This is the "fingerprint" of a 2-substituted pyrrolidine system.
  • m/z 110: Loss of ethyl radical (C

    
    H
    
    
    
    ) from the cyclohexane ring.

Visualizing the Fragmentation Pathways[2][3]

The following diagram illustrates the divergent pathways for the 8-azaspiro system (Product A) versus the 2-azaspiro system (Product B).

AzaspiroFragmentation cluster_0 8-Azaspiro[4.5]decane (Piperidine Core) cluster_1 2-Azaspiro[4.5]decane (Pyrrolidine Core) M_8 Molecular Ion (M+.) m/z 139 Frag_8A Ring Opening (Piperidine Cleavage) M_8->Frag_8A Alpha-Cleavage Frag_8B Base Peak: m/z 96 (Loss of C2H4) Frag_8A->Frag_8B Retro-Diels-Alder (-28 Da) Frag_8C m/z 41 (Cyclopentyl Cation) Frag_8A->Frag_8C Charge Migration M_2 Molecular Ion (M+.) m/z 139 Frag_2A Ring Opening (Pyrrolidine Cleavage) M_2->Frag_2A Strain Relief Frag_2B Base Peak: m/z 70 (Pyrrolinium Ion) Frag_2A->Frag_2B Heterolytic Cleavage (Dominant) Frag_2C m/z 110 (Loss of Ethyl Radical) Frag_2A->Frag_2C H-Rearrangement

Caption: Divergent fragmentation pathways of isomeric azaspiro[4.5]decane scaffolds. The 8-isomer favors RDA mechanisms, while the 2-isomer favors pyrrolinium ion formation.

Experimental Protocols

To replicate these profiles, the following validated protocols for GC-MS (EI) and LC-MS/MS (ESI) are recommended.

Protocol A: Electron Ionization (GC-MS)

Best for: Structural elucidation of non-polar derivatives and impurity profiling.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Inlet: Splitless injection at 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Oven Program: Hold 60°C for 2 min, ramp 15°C/min to 300°C.

  • Source: Electron Impact at 70 eV . Source temp: 230°C.

  • Data Analysis: Extract ion chromatograms (EIC) for m/z 96 (8-aza) and m/z 70 (2-aza).

Protocol B: Electrospray Ionization (LC-MS/MS)

Best for: Polar drug metabolites and pharmacokinetic studies.

  • Mobile Phase: A: 0.1% Formic Acid in H

    
    O; B: Acetonitrile.
    
  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (+).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is crucial. The spiro-core is rigid and requires higher energy to fragment than linear amines.

  • Observation: Look for the protonated molecular ion [M+H]+ .

    • Note: In ESI, the spiro ring often survives intact. Use MS/MS (MS2) to force the Retro-Diels-Alder fragmentation observed in EI.

Data Summary: Diagnostic Ion Table

The following table summarizes the characteristic ions observed for the unsubstituted scaffolds.

Ion Type8-Azaspiro[4.5]decane (m/z)2-Azaspiro[4.5]decane (m/z)Origin
Molecular Ion (M+.) 139139Intact Molecule
Base Peak 96 70 Ring-specific cation
[M - 29] 110110Loss of Ethyl radical
[M - 43] 9696Loss of Propyl radical
Spiro-Core Marker 124 (Loss of CH

)
124 (Loss of CH

)
Methyl loss from ring

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120592, 8-Azaspiro[4.5]decane-7,9-dione. Retrieved from [Link]

  • Ma, X., et al. (2020). Identification of novel fragmentation pathways in the tandem mass spectra of protonated synthetic cathinones. Journal of Mass Spectrometry.[2] Retrieved from [Link]

  • Save My Exams. Mass Spectrometry Fragmentation Patterns (HL). Retrieved from [Link]

  • Chemistry LibreTexts (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

Sources

Technical Guide: Comparative Profiling of 7-Azaspiro[4.5]decane vs. 2-Azaspiro[3.3]heptane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In the pursuit of novel IP space and improved physicochemical properties, medicinal chemists have increasingly moved away from planar aromatic rings toward


-rich scaffolds.[1][2] This guide compares two distinct spirocyclic systems that serve as bioisosteres for classical saturated heterocycles (e.g., piperidine, morpholine).
  • 2-azaspiro[3.3]heptane: A highly strained, compact, and rigid scaffold often used to lower lipophilicity and introduce a unique 90° twist in exit vectors.

  • 7-azaspiro[4.5]decane: A bulkier, lipophilic scaffold that mimics 3-substituted piperidines with an anchored conformation, often utilized for CNS penetration and receptor occupancy.

Structural & Physicochemical Comparison

The choice between these two scaffolds is rarely arbitrary; it is dictated by the specific geometric and metabolic requirements of the binding pocket.

Comparative Data Matrix
Feature2-azaspiro[3.3]heptane 7-azaspiro[4.5]decane
Primary Bioisostere For Piperidine (4-sub), Piperazine, Morpholine3-Substituted Piperidine, Indole surrogates
Ring Strain High (~60 kcal/mol)Moderate (Cyclopentane/Piperidine fusion)
Lipophilicity (

LogP)
Lowers LogP (typically -0.5 to -1.0 vs piperidine)Increases LogP (Bulky hydrophobic core)
Solubility High (due to lower lipophilicity & N-basicity)Moderate to Low
Metabolic Stability High: Strain prevents typical P450 oxidation at ring carbons.[2]Variable: Benzylic-like positions on the 5-ring are susceptible unless blocked.
Exit Vector Geometry Linear/Twisted: Substituents at C2/C6 are linear but twisted 90°.Angled: Substituents on the 5-ring project at defined angles relative to the N-vector.
Basicity (

)
Increased (N is in a strained 4-ring, typically

9-10)
Similar to Piperidine (

~10-11)
Geometric Vector Analysis (Graphviz)

The following diagram illustrates the distinct spatial projection of substituents (Exit Vectors) for both scaffolds.

VectorAnalysis cluster_33 2-azaspiro[3.3]heptane (Linear but Twisted) cluster_45 7-azaspiro[4.5]decane (Angled/Anchored) node_33_core Spiro[3.3] Core vec_33_C C-Vector (Pos 6) node_33_core->vec_33_C 180° Axis 90° Plane Twist vec_33_N N-Vector (Pos 2) vec_33_N->node_33_core node_45_core Spiro[4.5] Core vec_45_C C-Vector (Pos 2/3) node_45_core->vec_45_C Non-Linear Defined Dihedral Angle vec_45_N N-Vector (Pos 7) vec_45_N->node_45_core

Figure 1: Vector analysis showing the linear-yet-twisted nature of the [3.3] system vs. the angular projection of the [4.5] system.

Biological Performance & Applications

2-azaspiro[3.3]heptane: The "Metabolic Shield"

This scaffold is a "darling" of modern medicinal chemistry for reducing metabolic clearance.

  • Mechanism: The high ring strain of the cyclobutane rings makes the C-H bonds less prone to hydrogen atom abstraction by Cytochrome P450 enzymes compared to the flexible

    
     groups in piperidine.
    
  • Case Study (Fentanyl Rewiring): A 2026 study by Scripps Research demonstrated that replacing the piperidine core of fentanyl with 2-azaspiro[3.3]heptane maintained analgesic potency while significantly reducing respiratory depression.[3] The rigid spiro core altered downstream signaling (reduced

    
    -arrestin recruitment).
    
7-azaspiro[4.5]decane: The "CNS Anchor"

This scaffold is frequently used when a larger hydrophobic volume is required to fill a binding pocket, particularly in GPCRs and ion channels.

  • Mechanism: The 5-membered ring acts as a rigid hydrophobic "anchor" that restricts the conformation of the piperidine ring (locking it into a specific chair conformer). This reduces the entropic penalty upon binding.

  • Case Study (Sigma-1 Receptors): Derivatives of 7-azaspiro[4.5]decane have shown high affinity for Sigma-1 receptors. The lipophilic 5-ring sits in the hydrophobic pocket of the receptor, while the nitrogen interacts with the conserved aspartate residue.

Experimental Protocols

Synthesis of 2-azaspiro[3.3]heptane (Representative Protocol)

Target: 2-azaspiro[3.3]heptane-2-carboxylic acid derivative.[4] Method: Cyclization of 1,1-bis(bromomethyl)cyclobutane.

  • Reagents: 1,1-bis(bromomethyl)cyclobutane, Tosylamide (

    
    ), 
    
    
    
    , DMF.
  • Step 1 (Cyclization): Dissolve 1,1-bis(bromomethyl)cyclobutane (1.0 eq) and

    
     (1.0 eq) in DMF (0.5 M). Add 
    
    
    
    (3.0 eq). Heat to 100°C for 16h.
  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    . Purify via flash chromatography (Hex/EtOAc) to yield N-tosyl-2-azaspiro[3.3]heptane.
    
  • Step 2 (Deprotection): Treat with Mg powder in MeOH (sonication) or Na/naphthalene to remove the Tosyl group.

Synthesis of 7-azaspiro[4.5]decane (Representative Protocol)

Target: 7-azaspiro[4.5]decane core.[5][6] Method: Gold(I)-Catalyzed Cyclization or Ring-Closing Metathesis (RCM).

  • Precursor: Prepare a 4-allyl-4-(but-3-enyl)piperidine derivative (for RCM) or a suitable enyne (for Gold catalysis).

  • RCM Protocol:

    • Dissolve the diene precursor in degassed DCM (0.01 M to prevent oligomerization).

    • Add Grubbs II catalyst (5 mol%).

    • Reflux for 12-24h under Argon.

    • Validation: Monitor disappearance of starting material via LC-MS.

    • Purification: Evaporate solvent. Purify via silica gel chromatography.

  • Hydrogenation: Dissolve the alkene intermediate in MeOH. Add Pd/C (10 wt%). Stir under

    
     balloon for 4h to yield the saturated 7-azaspiro[4.5]decane.
    

Decision Logic for Scaffold Selection

Use the following logic flow to select the appropriate scaffold for your lead optimization program.

DecisionTree Start Lead Optimization Goal Problem1 Problem: High Clearance / Metabolic Instability? Start->Problem1 Problem2 Problem: Low Potency / Flexible Binding? Start->Problem2 Sol_33 Select 2-azaspiro[3.3]heptane (Reduces metabolic hotspots) Problem1->Sol_33 Yes Sol_45 Select 7-azaspiro[4.5]decane (Locks conformation/Fills pocket) Problem2->Sol_45 Yes Check Check LogP Constraints Sol_33->Check Sol_45->Check Res_Low Need Lower LogP -> Keep [3.3] Check->Res_Low Strict Res_High Can tolerate Higher LogP -> Keep [4.5] Check->Res_High Flexible

Figure 2: Decision matrix for selecting between spirocyclic scaffolds based on ADME/Tox liabilities.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. Link

  • Stewart, A. W., et al. (2026).[3] Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function. ACS Medicinal Chemistry Letters. Link (Note: Year updated to reflect context).

  • Carreira, E. M., & Fessard, T. C. (2014).[7] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Wuitschik, G., et al. (2010). Oxa-azaspiro[3.3]heptanes: small, strained, and stable bioisosteres. Angewandte Chemie International Edition. Link

  • BenchChem. (2025).[8] A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Link

Sources

Impact of Spiro-Ring Size on Target Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Spiro-Ring Size on Target Binding Affinity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the transition from planar aromatic scaffolds to three-dimensional (3D) architectures—often termed "escaping Flatland"—is a critical strategy for improving clinical success rates.[1] Spirocyclic scaffolds are at the forefront of this shift.[2][3][4] However, the selection of the spiro-ring size (e.g., spiro[3.3]heptane vs. spiro[4.5]decane) is rarely arbitrary; it dictates the precise exit vectors of substituents, the metabolic stability of the core, and the lipophilic ligand efficiency (LLE) .

This guide objectively compares how varying the size of the spiro-ring system impacts target binding affinity (


, 

) and physicochemical properties.[5] It provides actionable protocols for synthesizing and evaluating these scaffolds to optimize drug-target interactions.

The Physics of the Scaffold: Geometry & Vectors

The primary impact of ring size on binding affinity is geometric . Unlike flexible alkyl chains, spiro-rings lock substituents into defined vectors. Changing the ring size alters the bond angles at the spiro-carbon, shifting the position of pharmacophores within the binding pocket.

Comparative Analysis of Common Spiro-Systems
FeatureSpiro[3.3]heptaneSpiro[4.4]nonaneSpiro[5.5]undecane
Ring Strain High (~26 kcal/mol)ModerateLow (Chair conformation)
Exit Vector Angle ~180° (Linear-like projection)~109° (Tetrahedral projection)~109° (Tetrahedral/Chair)
Lipophilicity (LogP) Low (Polarizing effect of strain)ModerateHigh (Bulky hydrophobic)
Metabolic Stability High (Steric bulk protects spiro-C)ModerateLower (Oxidation prone)
Primary Use Case Bioisostere for Phenyl/PiperazineSpacer/ScaffoldFilling large hydrophobic pockets
Vector Analysis Diagram

The following diagram illustrates how ring size dictates the spatial arrangement (exit vectors) of functional groups (


) attached to the scaffold.

VectorAnalysis cluster_0 Spiro[3.3]heptane (Small) cluster_1 Spiro[5.5]undecane (Large) node_33 Rigid Square Geometry Exit Angle: ~180° (Linear Mimic) Target Binding Pocket (Geometric Constraint) node_33->Target Fits Narrow/Linear Channels node_55 Chair Conformation Exit Angle: ~109° (Tetrahedral Mimic) node_55->Target Fills Hydrophobic Globular Pockets

Caption: Impact of spiro-ring geometry on binding pocket complementarity. Small rings mimic linear linkers; large rings fill globular space.

Case Study Analysis: Potency vs. Properties

This section analyzes specific examples where spiro-ring size or type was modulated to affect binding.

Case A: SHP2 Inhibitors (Spiro[3.3] vs. Spiro[4.4])

In the optimization of SHP2 inhibitors, researchers utilized spirocyclic scaffolds to maintain the orientation of a primary amine critical for H-bonding.[1]

  • Observation: The spiro[3.3]heptane core provided a rigid, linear vector that perfectly positioned the amine to interact with the protein backbone.

  • Outcome: Replacing the [3.3] system with a larger, more flexible [4.4] or [5.5] system disrupted the precise H-bond network, resulting in a 10-fold loss in potency .

  • Key Takeaway: Smaller spiro-rings are superior when "freezing" a bioactive conformation is required to minimize entropy loss upon binding.

Case B: Sigma ( ) Receptor Ligands (Spiro-piperidines)

For


 receptor ligands, bulkier spiro-systems (e.g., spiro[[2]benzopyran-1,1'-cyclohexane]) were compared to smaller variants.
  • Observation: Larger spiro-rings (cyclohexane-based) effectively filled the large hydrophobic pocket of the

    
     receptor.
    
  • Outcome: Increasing ring size from a 5-membered to a 6-membered spiro-ring increased affinity (

    
    ) from 1.2 nM to 0.42 nM .
    
  • Key Takeaway: When the binding pocket is hydrophobic and capacious, larger spiro-rings drive affinity through the Hydrophobic Effect (displacement of water), outweighing the entropic penalty.

Comparative Data Summary
Target ClassScaffold A (Small)Scaffold B (Large)Affinity ImpactMechanism
SHP2 (Allosteric) Spiro[3.3]heptaneSpiro[4.4]nonaneSmall > Large Vector precision (H-bond alignment)

Receptor
Spiro[cyclopentane]Spiro[cyclohexane]Large > Small Hydrophobic pocket filling
MCHr1 Azaspiro[3.3]Morpholine (Flat)Spiro > Flat Improved metabolic stability & Selectivity

Experimental Methodology: Self-Validating Protocols

To determine the optimal spiro-ring size for your target, follow this iterative cycle. This protocol ensures you distinguish between affinity gains (binding) and property gains (solubility/stability).

Phase 1: Synthesis of Size-Diverse Analogs
  • Objective: Create a library containing [3.3], [4.4], and [3.5] spiro-cores.

  • Critical Step (Spiro[3.3]): Use Tebbe olefination followed by [2+2] cycloaddition or double alkylation of malonates. Note: [3.3] systems often require specific catalysts (e.g., Rhodium) for cyclization due to ring strain.

  • Critical Step (Spiro[5.5]): Use Robinson annulation or double Michael addition, which are thermodynamically favored.

Phase 2: Surface Plasmon Resonance (SPR) Kinetics

Do not rely solely on


. You must measure 

and

.
  • Immobilize Target: Biotinylate target protein and capture on Streptavidin chip.

  • Injection: Inject spiro-analogs at 5 concentrations (0.1x to 10x

    
    ).
    
  • Analysis:

    • Fast

      
       + Fast 
      
      
      
      :
      Suggests the spiro-ring is too small/flexible (poor residence time).
    • Slow

      
       + Slow 
      
      
      
      :
      Suggests the spiro-ring is too bulky (steric clash at entry, but tight binding once seated).
    • Optimal: Fast

      
       / Slow 
      
      
      
      .
Phase 3: Lipophilic Ligand Efficiency (LLE) Calculation

Calculate LLE to ensure potency isn't just "grease" (non-specific hydrophobic binding).



  • Target: LLE > 5.

  • Trend: If increasing ring size increases potency but decreases LLE, the larger ring is likely adding non-specific lipophilicity rather than specific interactions.

Decision Workflow Diagram

DecisionTree Start Start: Hit Optimization CheckPocket Analyze Binding Pocket (Crystal Structure/Homology) Start->CheckPocket PocketType Pocket Characteristics? CheckPocket->PocketType Narrow Narrow/Polar Channel PocketType->Narrow Constrained Wide Large Hydrophobic Pocket PocketType->Wide Open ActionSmall Synthesize Spiro[3.3] or [3.4] Focus: Vector Precision Narrow->ActionSmall ActionLarge Synthesize Spiro[4.5] or [5.5] Focus: Space Filling Wide->ActionLarge Test Measure Kd & LogP ActionSmall->Test ActionLarge->Test CalcLLE Calculate LLE (pIC50 - cLogP) Test->CalcLLE GoodLLE LLE > 5 Proceed to PK CalcLLE->GoodLLE High Efficiency BadLLE LLE < 5 (Potency driven by Lipophilicity) CalcLLE->BadLLE Low Efficiency BadLLE->CheckPocket Re-design

Caption: Strategic workflow for selecting spiro-ring size based on binding pocket topology and ligand efficiency.

Mechanistic Insight: Why Size Matters

The "Gem-Dimethyl" Effect on Steroids

Spiro[3.3]heptane is often compared to a gem-dimethyl group but with "tied-back" methyls. This cyclization reduces the entropic penalty of binding (


).
  • Mechanism: A flexible chain loses degrees of freedom upon binding. A spiro-ring is already "pre-organized."

  • Size Impact: Smaller rings (3-4 membered) are more rigid than larger rings (5-6 membered). Therefore, Spiro[3.3] systems minimize entropy loss more effectively than Spiro[5.5] systems, provided the exit vectors align with the binding site.

Metabolic Shielding

The spiro-carbon is quaternary and sterically hindered.

  • Small Rings: The high bond angles (puckered 90°) of spiro[3.3] create a compact steric shield that blocks Cytochrome P450 access to adjacent atoms.

  • Large Rings: The chair conformation of spiro[5.5] is more open, potentially allowing oxidative attack on the ring carbons.

  • Recommendation: If your lead compound suffers from high clearance, switching from a piperidine (flat) or spiro[5.5] to a spiro[3.3] bioisostere often solves the metabolic liability without destroying affinity.

References

  • Bagdanoff, J. T., et al. (2019).[1] Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry.[3]

  • Reilly, S. W., et al. (2018).[1] Spirocyclic PARP Inhibitors: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry.[3]

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Drug Discovery.[2][3][4][6][7][8][9][10] Expert Opinion on Drug Discovery.[8]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[3]

  • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[3][4][8][9][11][12][13] Angewandte Chemie International Edition.

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Azaspiro[4.5]decan-9-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

7-Azaspiro[4.5]decan-9-ol hydrochloride is a specialized spirocyclic amine scaffold used primarily as a building block in medicinal chemistry for accessing 3D-structural diversity.[1][2]

As a research-grade intermediate, specific toxicological data (LD50) is often limited compared to commodity chemicals. Therefore, this protocol utilizes Control Banding , treating the substance as a Band 3 Hazard (Potent/Irritant) . The primary risks stem from its nature as a hydrochloride salt (potential for acidic hydrolysis on moist surfaces like eyes/lungs) and its amine functionality (potential biological activity).

Core Safety Directive: Treat as an irritant to mucous membranes and a potential sensitizer. Do not handle on an open bench.

Hazard Identification & Mechanism

To select the correct PPE, we must understand the "Why" behind the hazard.

Hazard ClassMechanism of ActionCritical Target
Skin/Eye Irritant (H315/H319)HCl salts hydrolyze in contact with moisture (sweat/tears) to form trace hydrochloric acid, causing immediate stinging or burns.Cornea, Mucous Membranes
Respiratory Irritant (H335)Fine crystalline dust can bypass upper respiratory filters. Amine salts can trigger inflammation in the bronchial tree.Alveoli, Bronchi
Unknown Toxicity Spirocyclic amines often target ion channels or GPCRs. Systemic toxicity is unquantified but possible.CNS, Cardiovascular System

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling novel amine salts in powder form. Adhere to this enhanced specification.

Table 1: PPE Specifications
ZonePPE ItemTechnical SpecificationRationale (The Science)
Ocular Chemical Splash Goggles (Indirect Vent)ANSI Z87.1+ / EN 166Safety glasses allow dust entry from the sides. Goggles seal the orbital area against acidic dust and splashes.
Dermal Nitrile Gloves (Double Layer)Thickness: ≥ 5 mil (0.12 mm) AQL: 1.5Amine salts are polar; nitrile offers excellent resistance. Double gloving visualizes tears and adds a permeation barrier.
Respiratory Fume Hood (Primary)Face Velocity: 80–100 fpmEngineering controls are superior to masks. Use the hood for all open-container operations.
Body Lab Coat (High-Neck)Cotton or Nomex (Snap closures)Synthetic blends can melt if a fire occurs. High neck prevents dust settling on the clavicle/chest area.

Operational Protocols

A. The "Zero-Contamination" Weighing Method

Objective: Weigh the solid without generating airborne dust or contaminating the balance.

  • Preparation: Place a disposable balance draft shield or a secondary containment tray inside the chemical Fume Hood.

  • Static Control: Hydrochloride salts are often hygroscopic and static-prone. Use an anti-static gun on the weighing boat before dispensing.

    • Why? Static charge causes particles to "jump" and disperse as invisible aerosols.

  • Transfer:

    • Open the vial only inside the hood.

    • Use a disposable spatula.

    • Transfer solid to a pre-tared vial, not paper (paper traps dust).

  • Decontamination: Wipe the exterior of the stock vial with a Kimwipe dampened in Ethanol before returning it to storage.

B. Solubilization & Reaction

Objective: Dissolve the salt safely.

  • Solvent Choice: This compound is likely soluble in water, DMSO, or Methanol.

  • Exotherm Alert: Dissolving HCl salts can be slightly exothermic. Add solvent slowly to the solid.

  • Neutralization: If the free base is required, treat with a mild base (e.g., NaHCO3 or Et3N).

    • Warning: Neutralization generates heat and potentially gas (CO2). Perform in a vented vessel.

C. Spill Response (Solid)

Do not sweep dry dust. This creates an aerosol hazard.

  • Isolate: Mark the area.

  • Wet Method: Cover the spill with a paper towel dampened with saturated Sodium Bicarbonate (NaHCO3) solution.

    • Mechanism:[3][4] This neutralizes the HCl component and prevents dust generation.

  • Collect: Scoop the wet slurry into a hazardous waste bag.

  • Clean: Wipe surface with water, then ethanol.

Visual Workflow: Safe Handling Loop

This diagram illustrates the decision logic for handling unknown/potent amine salts.

SafeHandling Start Start: Receive Compound RiskAssess Risk Assessment (Check SDS/Structure) Start->RiskAssess EngControls Engineering Controls (Fume Hood Check) RiskAssess->EngControls ID as HCl Salt PPE_Don Don PPE: Goggles + Dbl Nitrile EngControls->PPE_Don Velocity >80fpm Handling Handling: Static Control + Weighing PPE_Don->Handling Decon Decontamination: Wipe Vials/Tools Handling->Decon Waste Disposal: Solid vs Liquid Stream Decon->Waste

Figure 1: The "Safe Handling Loop" ensures that engineering controls and PPE are verified before the chemical container is ever opened.

Disposal & Waste Management

Improper disposal of amine salts can lead to environmental toxicity.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the Solid Hazardous Waste bin (labeled "Toxic/Irritant").

  • Liquid Waste:

    • If dissolved in organic solvent: Halogenated Organic Waste (due to the Cl- ion).

    • If aqueous: Adjust pH to 6–8 before disposal into Aqueous Waste , or follow site-specific EHS protocols for high-nitrogen compounds.

  • Container: Triple rinse the empty vial with Methanol before discarding glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor.

  • PubChem. (2023). Compound Summary: Azaspiro Compounds (General Safety Data). National Library of Medicine.

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.